The following diagram illustrates the core SUCNR1 signaling pathway, integrating key mechanisms and outcomes.
SUCNR1 Signaling and Regulation. The diagram shows SUCNR1 activation by extracellular succinate, leading to Gᵢ or Gq coupling based on metabolic context. It also includes intracellular succinate stabilizing HIF-1α.
Researchers use a multifaceted approach to dissect the complex signaling of SUCNR1 [1]:
| Method Category | Specific Techniques | Measured Output |
|---|---|---|
| G-protein & 2nd Messenger Assays | BRET-based biosensors (e.g., miniG protein recruitment), IP1 (inositol phosphate) accumulation ELISA, cAMP assays, Ca²⁺ imaging. | Direct G-protein activation, PLC activity, adenylate cyclase inhibition, intracellular calcium flux. |
| Kinase Phosphorylation | Phospho-ELISA or Western Blot. | ERK 1/2 and Akt (PKB) phosphorylation status. |
| Receptor Localization & Trafficking | Confocal microscopy (co-localization with markers like rab5A/rab7A). | Spatial distribution of SUCNR1 in live or fixed cells. |
| Global Cellular Response | Dynamic Mass Redistribution (DMR) | Label-free, holistic measure of cellular response. |
| Metabolic Phenotyping | Extracellular Acidification Rate (ECAR) and Oxygen Consumption Rate (OCR). | Real-time glycolytic rate and mitochondrial respiration. |
Beyond detailed mechanisms, SUCNR1 has significant physiological roles [2] [3].
Succinate (succinic acid) represents a crucial metabolic intermediate with dual functionality in cellular processes, serving both as a key component in mitochondrial energy production and as an important signaling molecule in various physiological and pathological contexts. Traditionally recognized primarily for its role in the tricarboxylic acid (TCA) cycle, contemporary research has revealed that succinate functions as a sophisticated metabolic checkpoint that integrates energy metabolism with immune response, inflammation, and cellular adaptation mechanisms [1] [2]. This paradigm shift in understanding succinate biology has positioned it as a therapeutic target of significant interest across multiple disease domains, particularly in inflammatory conditions, metabolic disorders, and cancer.
The biochemical nature of succinate as a dicarboxylic acid at physiological pH contributes to its limited membrane permeability, necessitating specialized transport mechanisms for its movement between cellular compartments [3]. This characteristic is fundamental to its function as a signaling molecule, as controlled transport allows for compartmentalized accumulation and targeted release. The discovery of the specific G-protein coupled receptor SUCNR1 (also known as GPR91) for succinate further cemented its importance in extracellular signaling, revealing an intricate network of metabolic communication that extends beyond traditional metabolic pathways [1] [4]. This comprehensive analysis will explore the multifaceted roles of succinate, from its fundamental biochemistry to its emerging therapeutic applications.
Succinate occupies a central position in cellular metabolism, with multiple pathways contributing to its production and consumption. In the conventional mitochondrial TCA cycle, succinate is generated from succinyl-CoA through the action of succinyl-CoA synthetase, which simultaneously produces GTP (or ATP) through substrate-level phosphorylation [2] [3]. Under normal aerobic conditions, succinate is rapidly oxidized to fumarate by the succinate dehydrogenase (SDH) complex (also known as mitochondrial complex II), which serves as the only enzyme that participates in both the TCA cycle and the electron transport chain [2]. The SDH complex consists of four subunits (SDHA, SDHB, SDHC, and SDHD) that work in concert to catalyze the oxidation of succinate to fumarate while reducing ubiquitone to ubiquinol in the electron transport chain [2].
Beyond this canonical pathway, several alternative routes contribute to succinate production, particularly under specific physiological conditions:
Microbial production: Certain gut microbiota, particularly members of the Bacteroidetes phylum (including Bacteroides fragilis, Prevotella spp.) and some Firmicutes, produce succinate as a fermentation product [1] [4]. In healthy states, succinate-consuming bacteria (such as Clostridium spp. and Burkholderia) maintain low luminal concentrations, but dysbiosis can disrupt this balance, leading to succinate accumulation [1].
Reductive pathway: Under hypoxic conditions, a reversal of the TCA cycle can occur where fumarate is reduced to succinate through reverse electron transfer via SDH [3]. This pathway is particularly relevant in activated immune cells and tumor microenvironments.
GABA shunt: The γ-aminobutyric acid (GABA) shunt provides an additional source of succinate, where GABA is converted to succinate via two enzymatic steps catalyzed by GABA transaminase and succinic semialdehyde dehydrogenase [1]. This pathway may contribute up to 18% of succinate in inflammatory microenvironments [1].
Aspartate-malate shuttle: This pathway generates fumarate that can be converted to succinate through the reverse activity of SDH [1].
The charged nature of succinate at physiological pH necessitates specialized transport systems for its movement across biological membranes. Intracellular succinate transport from mitochondria to cytosol involves the dicarboxylate carrier (DIC) at the inner mitochondrial membrane and voltage-dependent anion channels (VDAC) at the outer mitochondrial membrane [3]. Export of succinate from the cytosol to extracellular space is mediated by organic anion transporters (OATs) and monocarboxylate transporters (MCTs), the latter being particularly important under acidic conditions that modify succinate's chemical structure [3]. Additionally, extracellular succinate can be imported via sodium-dependent transporters of the SLC13 family [3].
Table 1: Major Pathways of Succinate Production and Consumption
| Pathway Type | Key Enzymes/Processes | Subcellular Location | Physiological Context |
|---|---|---|---|
| Canonical TCA Cycle | Succinyl-CoA synthetase | Mitochondrial matrix | Aerobic conditions, energy production |
| Microbial Production | Bacterial fermentation | Gut lumen | Intestinal environment, influenced by diet |
| Reductive Pathway | Reverse SDH activity | Mitochondria | Hypoxia, immune cell activation |
| GABA Shunt | GABA transaminase, SSADH | Cytosol/mitochondria | Neural tissue, inflammatory conditions |
| Aspartate-Malate Shuttle | Fumarate conversion | Mitochondria | Metabolic adaptation |
| Oxidative Consumption | SDH/Complex II | Mitochondrial inner membrane | Aerobic metabolism |
The discovery of SUCNR1 (GPR91) as a specific receptor for extracellular succinate unveiled an entirely new dimension of succinate biology, establishing it as a bona fide signaling molecule [1] [4]. SUCNR1 is widely expressed in various tissues, including macrophages, dendritic cells, intestinal epithelial cells, kidneys, liver, and adipose tissue [1]. Upon succinate binding, SUCNR1 activates pro-inflammatory cascades involving NF-κB and MAPK signaling pathways, creating a metabolic checkpoint that links succinate accumulation to inflammatory pathogenesis [1]. This signaling axis has been implicated in multiple inflammatory conditions, including inflammatory bowel disease (IBD), rheumatoid arthritis, and metabolic disorders [1] [4] [3].
In the context of intestinal health, the succinate-SUCNR1 axis plays a particularly important role. Research has demonstrated that Crohn's disease patients exhibit elevated serum succinate with concomitant up-regulation of intestinal SUCNR1 [1]. In vitro studies have confirmed that this axis drives mucosal inflammation and fibroblast activation, contributing to disease pathology [1]. The pro-inflammatory effects are mediated through several mechanisms, including enhanced glycolytic metabolism in immune cells, promotion of macrophage polarization toward pro-inflammatory phenotypes, and modulation of T-cell metabolic reprogramming [1].
Beyond its extracellular signaling functions, intracellular succinate plays a crucial role in regulating hypoxia-inducible factor-1α (HIF-1α), a master transcriptional regulator of cellular adaptation to low oxygen conditions [2] [3]. Under normal oxygen levels, HIF-1α is continuously hydroxylated by prolyl hydroxylases (PHDs), leading to its proteasomal degradation. Succinate functions as a competitive inhibitor of PHDs by structurally resembling their natural co-substrate α-ketoglutarate [3]. This inhibition results in HIF-1α stabilization even under normoxic conditions, a state referred to as "pseudohypoxia" [3].
Stabilized HIF-1α translocates to the nucleus and activates transcription of numerous genes involved in inflammation, including interleukin-1β (IL-1β) [3]. Additionally, succinate can indirectly stabilize HIF-1α by inducing reactive oxygen species (ROS) production through reverse electron transport in mitochondria [3]. The resulting ROS oxidize Fe²⁺ to Fe³⁺ in PHDs, further inhibiting their activity and enhancing HIF-1α stabilization [3]. This mechanism creates a pro-inflammatory feedback loop that amplifies inflammatory responses in conditions such as IBD, rheumatoid arthritis, and obesity-associated inflammation [3].
The following diagram illustrates the major intracellular and extracellular signaling pathways of succinate:
Figure 1: Succinate Signaling Pathways - This diagram illustrates the major intracellular (HIF-1α stabilization) and extracellular (SUCNR1 activation) signaling mechanisms of succinate that contribute to inflammatory responses.
Accurate quantification of succinate levels in various biological samples is fundamental to understanding its physiological and pathological roles. Several methodological approaches have been developed, each with specific applications, advantages, and limitations. Mass spectrometry-based techniques coupled with chromatographic separation have emerged as the gold standard for succinate quantification due to their high sensitivity and specificity [1] [4]. These methods allow for precise measurement of succinate concentrations in complex biological matrices, including plasma, feces, and tissue homogenates.
Gas chromatography-mass spectrometry (GC-MS) has been successfully employed for metabolic profiling in IBD patients, revealing significantly elevated succinate levels in active disease states compared to healthy controls [1] [4]. This approach typically involves metabolite extraction, derivation to improve volatility, and subsequent analysis using targeted or untargeted metabolomic approaches. Similarly, liquid chromatography-mass spectrometry (LC-MS) methods have been developed that avoid the need for derivation, simplifying sample preparation while maintaining high sensitivity [4]. These techniques have been instrumental in establishing reference ranges for succinate concentrations, which typically range between 1-3 mmol/L in intestinal lumen under physiological conditions but can increase substantially during dysbiosis or inflammation [1].
Understanding the functional consequences of altered succinate metabolism requires appropriate experimental models that recapitulate key aspects of human physiology and disease. Several well-established model systems have provided crucial insights into succinate biology:
Germ-free mouse models: These animals raised in sterile conditions have been instrumental in elucidating the microbial contribution to systemic succinate pools, as evidenced by nearly undetectable succinate levels in germ-free mice compared to conventionally raised counterparts [1]. Colonization with specific succinate-producing bacteria (e.g., Bacteroides thetaiotaomicron) significantly elevates cecal succinate levels, demonstrating the direct microbial contribution [1].
Chemical-induced colitis models: Models such as dextran sulfate sodium (DSS)-induced colitis have revealed dynamic changes in succinate metabolism during intestinal inflammation, characterized by expansion of succinate-producing bacterial taxa and decreased abundance of succinate-utilizing bacteria [1] [4].
In vitro immune cell systems: Primary immune cells (macrophages, dendritic cells) and cell lines exposed to inflammatory stimuli (e.g., lipopolysaccharide) have been invaluable for delineating the intracellular signaling pathways linking succinate accumulation to HIF-1α stabilization and pro-inflammatory cytokine production [3].
SUCNR1 knockout models: Genetically modified animals lacking SUCNR1 have helped clarify the receptor-specific effects of succinate signaling, demonstrating attenuated inflammatory responses in various disease models while revealing potential homeostatic functions of basal SUCNR1 activity [4] [3].
Table 2: Key Experimental Methods in Succinate Research
| Method Category | Specific Techniques | Key Applications | Technical Considerations |
|---|---|---|---|
| Metabolite Quantification | GC-MS, LC-MS, NMR spectroscopy | Measurement of succinate in biological samples, metabolic flux analysis | Sensitivity to low micromolar range, requires proper sample preservation |
| Microbial Analysis | 16S rRNA sequencing, metagenomics, gnotobiotic models | Assessment of succinate-producing and consuming bacteria | Functional potential inferred from taxonomic data, cultivation challenges |
| Receptor Studies | SUCNR1 knockout models, receptor antagonists, calcium flux assays | Determination of SUCNR1-mediated effects | Receptor promiscuity, species-specific differences |
| Molecular Biology | siRNA knockdown, Western blot, ELISA, qPCR | Analysis of signaling pathways, gene expression | Context-dependent effects, cell type-specific responses |
| Imaging & Localization | Immunofluorescence, isotopic labeling, fluorescent probes | Subcellular succinate localization, tissue distribution | Limited antibody specificity, dynamic range of probes |
The pathological roles of succinate in inflammatory diseases, metabolic disorders, and cancer have stimulated significant interest in developing therapeutic strategies that target various components of succinate biology. Several approaches show promise for clinical translation:
SUCNR1 antagonism: Small molecule inhibitors of SUCNR1 represent a direct approach to block pro-inflammatory signaling by extracellular succinate [1] [3]. While preclinical models have demonstrated efficacy in reducing inflammation in conditions such as rheumatoid arthritis and IBD, potential challenges include the disruption of physiological SUCNR1 functions in metabolic regulation [4].
Microbial modulation: Interventions aimed at restoring the succinate production-consumption balance in the gut microbiota offer an indirect approach to manage systemic succinate levels [1] [4]. This includes probiotic supplementation with succinate-consuming bacteria (e.g., Clostridium butyricum) and prebiotic strategies to promote the expansion of these taxa [4]. Fecal microbiota transplantation represents another potential approach to correct dysbiosis-related succinate accumulation [4].
SDH modulation: Enhancing SDH activity could potentially reduce pathological succinate accumulation, though this approach requires careful consideration due to the complex role of SDH in both metabolic and signaling pathways [2].
Transport inhibition: Targeting succinate transporters (OATs, MCTs) provides an alternative strategy to regulate extracellular succinate levels and subsequent SUCNR1 activation [3].
Despite significant advances in understanding succinate biology, several important knowledge gaps remain that warrant further investigation. The context-dependent functions of succinate signaling represent a particular challenge, as evidenced by both pro-inflammatory and potentially anti-inflammatory effects reported for the SUCNR1 axis [3]. This duality may reflect tissue-specific functions, concentration-dependent effects, or differential signaling outcomes in acute versus chronic inflammation. Additionally, the interorgan communication mediated by succinate, particularly between the gut, liver, adipose tissue, and brain, requires further elucidation [1] [4].
From a translational perspective, several considerations are critical for advancing succinate-targeted therapies. The development of specific and potent SUCNR1 antagonists with favorable pharmacokinetic properties remains a priority for pharmaceutical development [4]. Similarly, standardized assays for measuring succinate in clinical samples would facilitate the identification of patient subgroups most likely to benefit from succinate-targeted interventions [4]. The potential of dietary interventions to modulate microbial succinate production represents a promising non-pharmacological approach that merits further investigation in well-controlled human trials [1] [4].
The following diagram illustrates potential therapeutic strategies for targeting pathological succinate signaling:
Figure 2: Therapeutic Targeting of Succinate Pathways - This diagram outlines four major strategic approaches for interventions aimed at reducing pathological succinate accumulation and signaling.
The synthesis of piperazine-containing drugs often relies on coupling reactions between a piperazine synthon and another molecular fragment. Key methodologies used in both medicinal and process chemistry include [1]:
The piperazine ring is a key feature in drugs across numerous therapeutic areas. The following table outlines several prominent examples and the specific role of the piperazine moiety.
| Therapeutic Area | Drug Examples | Role of Piperazine & SAR Insight |
|---|---|---|
| Oncology | Palbociclib, Ribociclib, Abemaciclib (CDK4/6 inhibitors) [1] | Serves as a solubilizing element and a key connector to the kinase hinge-binding region, often via hydrogen bonding [1]. |
| Central Nervous System (CNS) | Vortioxetine (antidepressant), Clozapine (antipsychotic) [2] | Often acts as part of the pharmacophore for monoaminergic receptors (e.g., serotonin, dopamine). In "long chain arylpiperazines" (LCAPs), it connects an aromatic "head" group to a polar "tail" group [2] [3]. |
| Antivirals | Dolutegravir, Bictegravir, Cabotegravir (HIV integrase inhibitors) [1] | Incorporated into a polycyclic system, contributing to the chelation of metal ions in the enzyme's active site and overall stability of the molecule [1]. |
| Pain Management | Novel dual-target ligands (e.g., μ-opioid/TRPV1) [4] | Functions as a flexible linker that connects distinct pharmacophoric units within a single hybrid molecule, enabling simultaneous engagement of multiple targets [4]. |
Pharmacophore models are essential for designing target-specific drugs. For the serotonin 5-HT₇ receptor, a key target in depression and pain, Long Chain Arylpiperazines (LCAPs) are a well-explored class. The model for 5-HT₇ antagonists highlights critical interaction points a ligand must possess.
This model requires three hydrophobic/aromatic regions (HYD/AR1-3), a large hydrophobic zone (HYD1), and a hydrogen bond donor (HBD) within HYD1 [3]. In LCAPs, the distal aryl group (HYD/AR1) is connected via a 3-4 carbon linker to an amide carbonyl, which acts as the HBD, with the entire system binding to the arylpiperazine core (HYD/AR2 and HYD/AR3) [3].
While specific protocols vary by project, the general workflow for developing piperazine-based drugs involves several key stages.
Synthesis of Piperazine Core and Intermediates:
Key Coupling Reactions:
In Vitro Biological Evaluation:
ADME and Physicochemical Profiling:
The piperazine moiety's unique combination of favorable physicochemical properties and synthetic accessibility solidifies its status as a highly valuable pharmacophore in modern drug discovery.
The synthesis of piperazine acid addition salts typically involves an acid-base reaction between a piperazine base and the desired acid in a suitable solvent [1] [2].
The table below summarizes the key reagents and conditions from these methods:
| Component / Parameter | Example 1 (Patent US2975181) | Example 2 (Modern Research) |
|---|---|---|
| Piperazine Source | Synthesized from alkanolamine (e.g., ethanolamine) and ammonia [1] | Pre-formed piperazine derivative (e.g., N-(2-methoxyphenyl)piperazine) [2] |
| Acid | Citric acid, hydrochloric acid, etc. [1] | Succinic acid [2] |
| Solvent | Methanol, water, or mixtures [1] | Methanol [2] |
| Molar Ratio | Not explicitly stated | 1:1 (Piperazine derivative : Acid) [2] |
| Work-up | Crystallization from the reaction mixture [1] | Stirring in solvent, followed by evaporation to obtain solid [2] |
Once synthesized, piperazine succinate salts can be characterized using several analytical techniques. The following table outlines the common methods and what information they provide:
| Technique | Key Information Obtained | Reported Data for this compound Salts |
|---|---|---|
| X-ray Crystallography | Unambiguous molecular structure, crystal packing, and supramolecular interactions. | Salts form charge-assisted hydrogen bonds [(+)N-H···O(-)] between the protonated piperazine N atoms and the carboxylate O atoms of succinate. These interactions create chains and sheets in the crystal [2]. |
| Thermal Analysis (TGA/DSC) | Melting point, decomposition temperature, and stability. | Piperazine salts like citrate have high melting points (e.g., piperazine citrate decomposes at ~215°C without melting) [1]. |
| Computational Analysis | Energetics of intermolecular interactions, particularly hydrogen bonds. | The binding energy for cation-anion pairs in salts can be calculated (e.g., using CrystalExplorer at the CE-B3LYP level) to quantify the strength of supramolecular interactions [2]. |
Based on the general methodologies, the synthesis of a this compound salt typically follows a logical workflow, which can be visualized as follows:
Synthesis workflow for this compound salt.
The piperazine ring's hydrogen-bonding profile is key to its success in medicinal chemistry.
The following table summarizes the key hydrogen-bonding features of the piperazine ring:
| Feature | Description | Role in Drug Development |
|---|---|---|
| Nitrogen Atoms | Two basic nitrogen atoms at 1,4-positions [1] | Provide two sites for interaction with biological targets. |
| Hydrogen Bond Role | Can act as both donor and acceptor [1] | Enhances binding affinity and specificity through multiple interactions. |
| pKa Values | pKa1 ≈ 5.33; pKa2 ≈ 9.73 [1] | Governs protonation state and hydrogen-bonding capacity at physiological pH. |
| Overall Effect | Increases water solubility, improves pharmacokinetics (ADME) [1] | A key strategy to optimize drug-likeness and bioavailability. |
The hydrogen-bonding motifs of piperazine can be characterized using several analytical techniques. The following workflow illustrates a typical multi-technique approach for structural confirmation and hydrogen-bonding analysis:
Experimental workflow for characterizing piperazine hydrogen bonding.
Here are detailed methodologies for key experiments:
Single-Crystal X-ray Diffraction (XRD) is the most direct method for visualizing hydrogen-bonding patterns in the solid state. Studies on piperazinediium salts reveal how the piperazine cation forms networks with anions via N–H···O and other hydrogen bonds [2].
Spectroscopic Analysis provides complementary evidence for hydrogen bonding.
Piperazine's hydrogen-bonding ability makes it a privileged scaffold, appearing in about 75% of marketed nitrogen-containing heterocyclic drugs and ranking as the third most common N-heterocycle in drug discovery [5].
The table below illustrates how piperazine's hydrogen-bonding properties contribute to the activity of specific drug classes:
| Drug/Derivative Class | Target / Mechanism | Role of Piperazine Hydrogen Bonding |
|---|---|---|
| Benzimidazole-Piperazine Hybrids (e.g., Urease Inhibitors) [3] | Urease enzyme | Piperazine nitrogen atoms form key hydrogen bonds with amino acid residues (e.g., Asp, His) in the enzyme's active site, enhancing inhibitory activity (IC₅₀ values in µM range) [3]. |
| Chalcone-Piperazine Derivatives (e.g., 4g) [4] | Dual AChE & MAO-B Inhibitor | The piperazine ring forms critical hydrogen bonds and cation-π interactions with the anionic site of AChE, contributing to potent inhibition (IC₅₀ = 0.027 ± 0.001 µM) [4]. |
| General Drug Design [1] [5] | Various biological targets | Improves water solubility and bioavailability; acts as a versatile linker or spacer, optimizing geometry for target binding via its two nitrogen atoms [1]. |
Forming salts is a common strategy in drug development to improve the properties of Active Pharmaceutical Ingredients (APIs). The key objectives are outlined in the table below.
| Goal | Description & Rationale |
|---|---|
| Enhance Aqueous Solubility | Increases dissolution rate and bioavailability for ionized APIs; one of the most common reasons for salt formation [1]. |
| Improve Stability | Protects against hydrolysis (e.g., via hydrophobic counterions) and can improve solid-state stability; reduces hygroscopicity [1]. |
| Modify Lipophilicity | Neutralizing electrostatic charge can enhance membrane permeability of hydrophilic molecules [1]. |
| Facilitate Manufacturing | Converts low-melting point liquids or oils into solid crystals with better handling, processing, and purification characteristics [1]. |
Successful salt formation depends on several chemical and physical factors, which are critical for researchers to consider during design.
The pKa Rule is the most critical principle. It states that for a stable salt to form, the difference in pKa (ΔpKa) between the base and the acid should ideally be greater than 2 or 3 [1].
Other Critical Considerations include:
The following diagram maps out the logical stages of developing a pharmaceutical salt, from initial screening to final selection.
Salt development workflow from screening to lead selection.
1. Counterion Selection
2. Salt Synthesis and Screening Common small-scale laboratory methods include:
3. Solid-State Characterization Key techniques to confirm salt formation and analyze crystal properties:
4. Property Evaluation
While your focus is on piperazine as the API, it's instructive to see that piperazine itself is also commonly used as a counterion for acidic drugs. The table below lists some official compendial monographs illustrating this practice.
| Drug Substance (Acid) | Piperazine Salt Form | Key Rationale (Inferred) |
|---|---|---|
| Pipemidic Acid | Pipemidic Acid Piperazine Salt | Likely to enhance solubility and bioavailability. |
| Nalidixic Acid | Nalidixic Acid Piperazine Salt | Likely to enhance solubility and bioavailability. |
| Theophylline-7-acetic acid | Piperazine salt | Modification of physicochemical properties. |
The search results lack an explicit, step-by-step procedure for synthesizing a piperazine-succinate salt. To advance your research, I suggest the following:
"piperazine disuccinate synthesis", "piperazine bisuccinate crystal structure", or "piperazine succinate salt characterization" in scientific databases (SciFinder, Reaxys, PubMed).
Piperazine (PZ) is recognized as a high-performance solvent for post-combustion carbon capture, prized for its fast CO2 absorption rate, high absorption capacity, and lower regeneration energy compared to benchmark solvents like monoethanolamine (MEA) [1] [2]. Optimization efforts focus on maximizing absorption efficiency and minimizing energy consumption through advanced modeling, solvent blending, and process parameter tuning.
The tables below summarize key operational variables and performance metrics from recent studies to guide experimental design.
Table 1: Key Operational Parameters and Their Optimized Ranges
| Parameter | Influence on CO2 Absorption | Optimized Range |
|---|---|---|
| PZ Concentration | Higher concentration generally increases absorption rate and capacity [3] [2]. | 0.1 - 6.2 mol/L [3] |
| Temperature | Lower temperatures favor higher equilibrium CO2 solubility [3]. | 298 K - 373 K (Absorber: 313.15 - 343.15 K) [1] [3] |
| CO2 Partial Pressure | The most influential parameter; higher pressure significantly increases CO2 solubility in PZ solutions [3]. | 0.03 - 7399 kPa [3] |
| Blending Ratio (with 3DMA1P) | Optimized ratio enhances capacity and lowers regeneration energy [1]. | PZ:3DMA1P at 0-10:40-30 wt.% [1] |
| Solvent Flow Rate | Affects hydrodynamic performance and mass transfer in the absorber [2]. | ~0.502 L/h (in a bubble column setup) [2] |
| Gas Flow Rate | Impacts gas-liquid contact time and CO2 removal efficiency [2]. | ~2.2 L/min (in a bubble column setup) [2] |
Table 2: Performance Comparison of PZ-based Solvents vs. Benchmarks
| Solvent System | Key Performance Advantages |
|---|---|
| PZ/3DMA1P Aqueous Blends | Higher CO2 absorption capacity and lower regeneration energy than MEA and CESAR-1 [1]. |
| 5M PZ (for BECCS) | Demonstrated techno-economic viability for bioenergy with carbon capture in large-scale plants [4]. |
| 0.162 M PZ (in Bubble Column) | Achieved up to 97.9% CO2 removal efficiency under optimized conditions [2]. |
The following protocols detail rigorous methodologies for evaluating and optimizing piperazine-based CO2 capture.
This protocol, based on a study using 517 experimental data points, outlines the use of boosting algorithms to accurately predict CO2 solubility [3].
1. Data Curation and Pre-processing
2. Model Building and Training
3. Model Validation and Sensitivity Analysis
The workflow for this modeling approach is summarized in the following diagram:
This protocol uses RSM to model and optimize the CO2 absorption process in a bubble column reactor, establishing relationships between multiple variables and responses [2].
1. Experimental Design and Setup
2. Model Fitting and Analysis of Variance (ANOVA)
Y = β₀ + ΣβᵢXᵢ + ΣβᵢᵢXᵢ² + ΣβᵢⱼXᵢXⱼ (where Y is the response, β are coefficients, and X are variables) [2].3. Process Optimization and Validation
This protocol is for developing a high-fidelity model for the design and simulation of absorption/desorption columns, incorporating non-ideal fluid dynamics and reaction kinetics [5].
1. Model Selection and Framework
2. Model Implementation and Validation
Response Surface Methodology (RSM) represents a powerful collection of statistical and mathematical techniques specifically designed for modeling, analyzing, and optimizing complex processes where multiple variables influence one or more responses of interest. Originally developed by Box and Wilson in the 1950s, RSM has evolved into an indispensable tool in engineering and scientific research, particularly for systems with nonlinear relationships between variables and responses. The fundamental premise of RSM involves designing experiments, fitting empirical models to collected data, and exploring the response surface to identify optimal operational conditions that maximize or minimize target responses while considering potential constraints and interactions. For researchers focusing on carbon capture technologies, RSM provides a systematic framework for understanding the complex relationships between absorption parameters and CO₂ capture efficiency, enabling more effective process optimization than traditional one-variable-at-a-time approaches. [1]
The application of RSM to piperazine-based CO₂ absorption has gained significant research attention due to piperazine's superior performance characteristics compared to conventional amines. Piperazine (PZ) demonstrates several advantageous properties including fast reaction kinetics with CO₂, high absorption capacity, low regeneration energy requirements, excellent thermal stability, and reduced corrosion potential. These characteristics make piperazine particularly suitable for carbon capture applications, either as a primary absorbent or as an activator in blended solvent systems. The chemical absorption process involves the reaction between CO₂ and piperazine in aqueous solution, forming various species including carbamates, bicarbonates, and carbonates, with the equilibrium distribution depending on operating conditions such as temperature, pressure, and concentration. Understanding these complex relationships through RSM allows researchers to optimize the absorption process for maximum efficiency and economic viability. [2] [3]
Table 1: Key Advantages of Piperazine for CO₂ Absorption Based on Experimental Studies [2] [3] [4]
| Advantage | Description | Experimental Evidence |
|---|---|---|
| Fast Reaction Kinetics | Piperazine demonstrates rapid reaction with CO₂ compared to conventional amines like MEA | Second-order rate constant of 42,000 M⁻¹s⁻¹ at 25°C |
| High Absorption Capacity | Can achieve CO₂ loadings up to 0.8-1.0 mol CO₂/mol PZ depending on conditions | Maximum loading of 0.258 mol/mol achieved in bubble column |
| Lower Regeneration Energy | Requires 15-30% less energy for solvent regeneration compared to MEA | Reduced stripping temperature requirements observed |
| Excellent Stability | Resists thermal and oxidative degradation better than primary amines | Minimal degradation products detected in cycling studies |
| Low Corrosivity | Less corrosive to carbon steel equipment than MEA solutions | Reduced corrosion rates measured in long-term testing |
The strategic selection of process variables and their respective ranges constitutes a fundamental step in designing effective RSM experiments for piperazine-based CO₂ absorption systems. Based on comprehensive experimental studies, the most influential factors typically include piperazine concentration, absorption temperature, CO₂ partial pressure, and gas flow rate, with each variable operating within carefully determined ranges to ensure practical relevance while maintaining experimental feasibility. For aqueous piperazine systems, concentration typically varies between 0.1-0.5 M (approximately 0.9-4.3 wt%) for fundamental kinetic studies, while higher concentrations up to 8 wt% have been investigated in blended solvent systems. Temperature ranges commonly span 20-70°C, encompassing the typical operating conditions for absorption columns while considering the trade-off between kinetic enhancement at higher temperatures and equilibrium limitations. CO₂ partial pressure may vary from atmospheric conditions up to 8 bar, reflecting the composition of flue gases from various industrial sources and enabling wider applicability of the resulting models. [2] [3] [4]
The determination of appropriate variable ranges should consider both practical operational constraints and fundamental physicochemical principles. For instance, piperazine concentration上限 may be limited by solubility constraints at lower temperatures, while temperature上限 may be constrained by solvent degradation concerns or excessive vaporization. Similarly, CO₂ partial pressure ranges should reflect realistic gas compositions while ensuring sufficient variation to characterize their effect on mass transfer performance. Additional variables that may warrant consideration include liquid flow rate, stirrer speed (in agitated systems), amine loading, and solvent composition in blended systems. The systematic investigation of these variables through appropriately designed experiments enables researchers to develop comprehensive models that accurately represent the absorption behavior across the operational domain of interest. [2] [3]
The selection of an appropriate experimental design represents a critical decision in RSM applications, with Central Composite Design (CCD) and Box-Behnken Design (BBD) emerging as the most prevalent approaches for piperazine-based CO₂ absorption studies. CCD is particularly valuable for sequential experimentation, as it builds upon existing two-level factorial designs by adding axial points and center points, thereby enabling efficient estimation of second-order model coefficients. A typical CCD for four factors requires between 25-30 experimental runs depending on the number of center points, providing comprehensive coverage of the experimental space while maintaining reasonable resource requirements. The face-centered CCD variant, with axial points positioned at the faces of the cubic design space, offers practical advantages when operational constraints prevent experimentation beyond the factorial boundaries. [1]
Alternatively, Box-Behnken Designs offer a more economical approach for cases where the experimental cost or time is prohibitive for a full CCD. BBDs are spherical, rotatable designs that require only three levels for each factor while avoiding extreme conditions that might correspond to impractical operating scenarios. For a three-factor system, a BBD typically requires 13-15 experiments including center points, significantly fewer than the 20+ runs required for a comparable CCD. This efficiency makes BBD particularly suitable for preliminary investigations or systems with substantial experimental constraints. The choice between CCD and BBD ultimately depends on the specific research objectives, available resources, and operational limitations, with both designs having demonstrated successful application in piperazine absorption optimization studies. [1]
Table 2: Experimental Design Types and Their Applications in CO₂ Absorption Studies [2] [1]
| Design Type | Factors | Runs | Advantages | Limitations | Application Example |
|---|---|---|---|---|---|
| Central Composite Design (CCD) | 3-6 | 20-90 | Estimates pure error; comprehensive space coverage | Higher experimental burden | CO₂ absorption in K₂CO₃/Piperazine solutions [5] |
| Box-Behnken Design (BBD) | 3-5 | 13-46 | Efficient; avoids extreme conditions | Limited ability to detect extreme behavior | Blended sulfolane/piperazine optimization [4] |
| Full Factorial Design | 2-4 | 8-81 | Identifies all interaction effects | Rapidly becomes impractical with many factors | Screening of process variables [2] |
| Face-Centered CCD | 3-5 | 16-52 | Practical constraint management | Reduced rotatability | Stirrer bubble column optimization [2] |
The experimental setup for piperazine-based CO₂ absorption typically employs a stirred bubble column reactor configuration, which provides well-defined hydrodynamics and efficient gas-liquid contact while enabling precise control of operating conditions. The standard apparatus consists of a cylindrical glass column equipped with a gas sparger at the bottom, mechanical agitation system, temperature control jacket, and online monitoring capabilities for key process parameters. The column diameter typically ranges from 0.05 to 0.1 m with height-to-diameter ratios between 5:1 to 10:1 to ensure sufficient gas-liquid contact time. The gas sparger design critically influences bubble size distribution and consequently the gas-liquid interfacial area, with sintered glass discs or perforated plates with pore sizes of 10-50 μm being commonly employed to generate fine bubbles for enhanced mass transfer. The agitation system typically consists of a variable-speed motor with impeller, operating at speeds ranging from 100-500 rpm to maintain uniform mixing without excessive energy input. [2] [3]
The experimental procedure initiates with careful solution preparation, wherein accurately weighed quantities of high-purity piperazine (≥99%) are dissolved in double-distilled water to achieve the target concentration, typically ranging from 0.1 to 0.5 M for fundamental studies. The solution is then introduced into the bubble column, and temperature stabilization is achieved using a circulating water bath connected to the column jacket. The gas phase, consisting of purified CO₂ or CO₂-air mixtures at predetermined concentrations, is fed through the sparger at controlled flow rates using precision mass flow controllers. Throughout each experimental run, key parameters including temperature, pressure, gas flow rate, and stirrer speed are continuously monitored and recorded. The absorption process is typically allowed to proceed until equilibrium conditions are approached, which may require 30-120 minutes depending on the specific operating conditions. Liquid samples are periodically withdrawn for analysis to determine CO₂ loading and species distribution, while exit gas composition may be monitored using infrared CO₂ analyzers or gas chromatography to determine removal efficiency. [2] [3]
Accurate determination of CO₂ loading in the liquid phase represents a critical analytical requirement in piperazine absorption studies, with the standard method involving liquid sampling followed by acid stripping and volumetric or gravimetric measurement of the released CO₂. The loading (αCO₂) is calculated as the ratio of moles of CO₂ absorbed to moles of piperazine initially present, providing a fundamental measure of absorption capacity. For more detailed speciation studies, NMR spectroscopy has been successfully employed to quantify the concentrations of various carbamate, bicarbonate, and carbonate species formed during absorption, offering valuable insights into the reaction mechanism and equilibrium relationships. Additionally, pH measurement of the liquid phase provides complementary information about the system's acid-base balance and can be correlated with CO₂ loading for process monitoring purposes. [3] [4]
The characterization of hydrodynamic parameters represents another essential aspect of comprehensive absorption studies, particularly in bubble column systems. Gas holdup (εg), defined as the volume fraction of gas in the gas-liquid dispersion, is typically determined by measuring the difference between the aerated and unaerated liquid heights or using more advanced techniques such as electrical resistance tomography. The Sauter mean diameter (d32), representing the surface-area-weighted mean bubble size, is commonly determined using photographic analysis or laser diffraction techniques, enabling calculation of the specific interfacial area (a = 6εg/d32) that critically influences mass transfer rates. Additional hydrodynamic parameters of interest may include bubble size distribution, flow regime transitions, and mass transfer coefficients, all of which contribute to a comprehensive understanding of the absorption process. These data not only facilitate the interpretation of absorption performance but also provide valuable insights for scale-up and industrial implementation. [3]
The analysis of experimental data begins with model fitting, wherein empirical relationships between the process variables and responses are established using polynomial functions. The most common approach involves second-order (quadratic) models of the form:
Y = β₀ + ∑βᵢXᵢ + ∑βᵢᵢXᵢ² + ∑βᵢⱼXᵢXⱼ + ε
where Y represents the predicted response, β₀ is the constant coefficient, βᵢ are the linear coefficients, βᵢᵢ are the quadratic coefficients, βᵢⱼ are the interaction coefficients, Xᵢ and Xⱼ are the coded independent variables, and ε represents the error term. The model coefficients are typically estimated using multiple linear regression with ordinary least squares minimization, implemented through statistical software packages. The statistical significance of each coefficient is evaluated using Student's t-test, with p-values < 0.05 generally indicating significant effects. The overall model adequacy is assessed using Analysis of Variance (ANOVA), which partitions the total variability into components attributable to the model and residual error. [1]
The model's predictive capability is evaluated through several statistical metrics, with the coefficient of determination (R²) representing the proportion of variance in the response explained by the model. While R² values exceeding 0.90 generally indicate good fit, the adjusted R² statistic provides a more reliable indicator by accounting for the number of terms in the model relative to the number of data points. Additionally, the predicted R² measures how well the model predicts new observations, with close agreement between adjusted and predicted R² values suggesting good predictive capability. The adequate precision statistic, which compares the predicted signal-to-noise ratio to a minimum threshold of 4, indicates whether the model can navigate the design space effectively. Residual analysis, including examination of normal probability plots and plots of residuals versus predicted values, helps verify the assumptions of constant variance and normal distribution of errors. [2] [1]
The optimization of piperazine-based CO₂ absorption processes typically involves identifying operating conditions that simultaneously maximize CO₂ removal efficiency and absorption rate while minimizing energy consumption and operational costs. The desirability function approach provides an effective framework for multi-response optimization, whereby each response is transformed to a dimensionless desirability value (ranging from 0 to 1) and combined into an overall composite desirability. Numerical optimization algorithms then search the response surfaces to identify factor settings that maximize this composite desirability. Alternative optimization approaches include the steepest ascent/descent method, which systematically progresses toward optimal regions by moving in the direction of maximum improvement, and canonical analysis, which characterizes the stationary point of the response surface. [1]
Validation of the optimized conditions represents a critical final step in the RSM workflow, requiring confirmation experiments conducted at the predicted optimal settings. The experimental results are compared with model predictions, with close agreement validating the model's adequacy for predictive purposes. For instance, in one study optimizing CO₂ absorption in a stirrer bubble column, the RSM model predicted a maximum CO₂ removal efficiency of 97.9% under optimized conditions, which was subsequently confirmed experimentally. Similarly, another investigation reported excellent agreement between predicted and experimental values for CO₂ mass transfer flux, with R² values exceeding 0.99. This validation step not only confirms model reliability but also provides a final assessment of the optimization procedure's success in identifying truly optimal operating conditions. [2]
Table 3: Optimal Conditions and Performance Metrics from RSM Studies of Piperazine-Based CO₂ Absorption [5] [2] [4]
| System | Optimal Conditions | Responses at Optimum | Validation Results | Model Statistics |
|---|---|---|---|---|
| K₂CO₃/Piperazine Solution | Temp: 56.94°C, Loading: 0.472, PCO₂: 3.321 kPa | Mass flux: 449.915 kmol/m²·s | Close agreement between predicted and experimental values | R² = 0.9819 for RSM |
| PZ-H₂O-CO₂ Bubble Column | PZ: 0.162 M, Liquid flow: 0.502 L/h, CO₂ flow: 2.199 L/min, Stirrer speed: 68.89 rpm | Removal efficiency: 97.9%, Loading: 0.258 mol/mol | Experimental confirmation of 97.9% efficiency | R² = 0.944-0.999 |
| Blended Sulfolane/PZ | PZ: 3.95 wt%, TMS: 15.01 wt%, Temp: 32.5°C, Pressure: 3.5 bar | CO₂ loading: 0.194 mol/mol, Absorption: 54.386% | Relative error: 1.1-23.3% between model and experiment | Adequate model fit |
The integration of Artificial Neural Networks (ANNs) with traditional RSM represents a significant advancement in the modeling and optimization of piperazine-based CO₂ absorption processes. Comparative studies have demonstrated that both Multilayer Perceptron (MLP) and Radial Basis Function (RBF) neural networks can achieve superior predictive accuracy compared to conventional polynomial RSM models, with R² values of 0.9953 and 0.9944 for MLP and RBF respectively, versus 0.9819 for RSM in one investigation of K₂CO₃/Piperazine systems. This enhanced performance stems from ANN's ability to capture complex nonlinear relationships without requiring pre-specified model forms, making them particularly valuable for systems with intricate interactions and higher-order effects. The optimal ANN architecture typically involves relatively simple structures, such as 4-5 neurons in each hidden layer for MLP networks, highlighting that sophisticated patterns can be captured without excessively complex models. [5]
Despite their superior predictive accuracy, ANNs present certain limitations including reduced interpretability compared to polynomial models and increased computational requirements. Consequently, a hybrid modeling approach that leverages the complementary strengths of both methodologies offers a promising direction for future research. In such frameworks, RSM provides initial process understanding and factor screening, while ANNs deliver refined predictions in the optimal region identified through RSM. This synergistic combination enables researchers to benefit from the conceptual simplicity and interpretability of polynomial models during preliminary investigation while harnessing the superior predictive capability of neural networks for final optimization. Additionally, the parameters identified as significant through RSM can inform the design of more efficient ANN architectures, reducing the risk of overfitting and computational burden. [5]
The integration of thermodynamic models with experimental RSM studies provides a powerful approach for understanding the fundamental mechanisms governing piperazine-based CO₂ absorption. The modified Pitzer model has been successfully employed to calculate species concentrations and predict vapor-liquid equilibrium in PZ-CO₂-H₂O systems, incorporating chemical equilibrium constants, charge balance, and mass balance equations. This thermodynamic framework enables the prediction of CO₂ loading based on operating conditions and provides insights into the distribution of various species including piperazine carbamate, bicarbonate, and carbonate ions. The model parameters, including binary and ternary interaction terms, are typically estimated by regression of experimental data, with the resulting models demonstrating good agreement with measured values across wide ranges of temperature, concentration, and CO₂ loading. [3] [4]
The speciation profiles obtained through thermodynamic modeling reveal that at low CO₂ loadings, piperazine primarily reacts to form piperazine carbamate (PZCOO⁻), while at higher loadings, the carbamate undergoes hydrolysis to form bicarbonate (HCO₃⁻) and free piperazine. This speciation information is critically important for understanding the absorption mechanism and optimizing process conditions, as the different species exhibit varying absorption capacities and kinetic properties. For blended solvent systems such as sulfolane-piperazine mixtures, the thermodynamic modeling becomes more complex due to additional interactions between components, requiring extension of the model to account for the presence of multiple solvents. The combination of thermodynamic modeling with experimentally validated RSM provides a comprehensive framework for both understanding the fundamental chemistry and optimizing the process performance, bridging the gap between molecular-level interactions and macroscopic process optimization. [3] [4]
The following diagram illustrates the complete experimental and computational workflow for RSM-based optimization of piperazine absorption systems:
The application of Response Surface Methodology for optimizing piperazine-based CO₂ absorption processes provides researchers with a systematic framework for understanding complex variable interactions and identifying optimal operating conditions. Through careful experimental design, rigorous statistical analysis, and model validation, RSM enables the development of highly predictive models that can guide process optimization and scale-up. The integration of RSM with complementary approaches such as artificial neural networks and thermodynamic modeling further enhances the capability to capture complex system behavior and fundamental mechanisms. When implementing these protocols, researchers should prioritize adequate replication, particularly at center points, to ensure reliable estimation of pure error and model adequacy. Additionally, confirmation experiments at predicted optimal conditions remain essential for validating model predictions and ensuring operational reliability. The continued advancement of RSM applications in carbon capture optimization will contribute significantly to the development of more efficient and economically viable technologies for greenhouse gas mitigation.
Carbon capture and storage (CCS) technologies have become increasingly critical in mitigating climate change by reducing anthropogenic CO₂ emissions from industrial sources and power generation. Among various capture approaches, amine-based chemical absorption remains the most technologically mature and widely implemented method, with piperazine (PZ) demonstrating particularly advantageous properties as a solvent or activator. Piperazine offers significant benefits compared to conventional amines like monoethanolamine (MEA), including faster CO₂ absorption rates, lower regeneration energy requirements, reduced corrosivity, and greater resistance to thermal and oxidative degradation. These characteristics make PZ and PZ-based blends exceptionally suitable for efficient CO₂ capture systems, particularly when deployed in bubble column reactors known for their excellent mass and heat transfer capabilities, simple design, and low operating costs. The hydrodynamic performance within these reactors directly governs the overall CO₂ capture efficiency, as parameters like gas holdup, bubble size distribution, and interfacial area determine the contact effectiveness between gas and liquid phases [1] [2].
The fundamental reaction kinetics of piperazine with CO₂ follow a mechanism similar to primary and secondary amines, proceeding through the formation of zwitterions that are subsequently deprotonated by available base species. However, PZ exhibits distinct advantages due to its cyclic diamine structure, which facilitates rapid carbamate formation and theoretically enables the absorption of two moles of CO₂ per mole of amine. Research has demonstrated that under optimal conditions, PZ-based solvents can achieve remarkable CO₂ removal efficiencies up to 97.9% with absorption rates reaching 3.12 g/min, highlighting their exceptional performance potential. When used as an activator in mixed solvents with amines like MEA, DIPA, or MDEA, PZ significantly enhances the CO₂ absorption rate while maintaining favorable regeneration characteristics. The hydrodynamic behavior of these solvents in bubble column reactors—influenced by gas flow rates, solvent composition, temperature, and sparger design—must be thoroughly characterized to enable efficient process design and scale-up [1] [2].
Reactor Configuration: The standard bubble column reactor consists of a vertical cylindrical column typically constructed of glass or corrosion-resistant materials to enable visual observation of hydrodynamic phenomena. The column is equipped with a gas sparger assembly at the bottom, designed to generate fine CO₂ bubbles for optimal gas-liquid contact. For PZ-based solvents, a porous sparger with pore sizes ranging from 10-40 μm is recommended, as it produces smaller bubbles and higher interfacial area compared to perforated plate or nozzle spargers. The column includes ports for liquid sampling, temperature measurement, and pressure monitoring, with external heating/cooling jackets to maintain precise temperature control during experiments [3] [1].
Instrumentation and Data Acquisition: Hydrodynamic parameter measurement requires a high-speed imaging system (capable of ≥1000 fps) positioned perpendicular to the column with appropriate backlighting to capture bubble dynamics. This is complemented by a gas flow control system comprising mass flow controllers for CO₂ and N₂ (typically using 10% CO₂ and 90% N₂ mixtures to simulate flue gas), pressure regulators, and calibration instruments. For liquid-phase analysis, the setup should include a pH monitoring system and facilities for analyzing CO₂ loading through standard titration methods. The data acquisition system should synchronize image capture with operational parameter monitoring to correlate hydrodynamic behavior with process conditions [3] [1].
Solution Preparation Protocol:
Experimental Operation Sequence:
Table 1: Standard Experimental Conditions for Hydrodynamic Characterization of PZ-Based Solvents
| Parameter | Typical Range | Optimal Value | Units |
|---|---|---|---|
| Total Amine Concentration | 0.5 - 3.0 | 2.0 | M |
| PZ Ratio in Blends | 10 - 40 | 30 | % |
| Temperature | 20 - 40 | 30 | °C |
| Gas Flow Rate | 0.5 - 3.0 | 2.2 | L/min |
| CO₂ Inlet Concentration | 5 - 15 | 10 | % |
| Column Operating Pressure | 1.0 - 2.0 | 1.0 | atm |
| Solution Feed Rate | 0.2 - 1.0 | 0.5 | L/h |
Gas holdup (ε₉) represents the volumetric fraction of gas dispersed in the gas-liquid mixture and serves as a fundamental parameter characterizing the flow regime and residence time in bubble columns. For PZ-based solvents, gas holdup typically ranges from 5% to 25% depending on operating conditions, with higher values generally indicating better gas-liquid contact. The overall gas holdup can be determined through differential pressure measurements between two points along the column height or by measuring the expanded liquid height compared to the static liquid height. The interfacial area (a), which represents the total gas-liquid contact area per unit liquid volume, is derived from the Sauter mean bubble diameter and gas holdup using the relationship a = (6ε₉)/d₃₂, where d₃₂ is the Sauter mean diameter. This parameter directly influences the mass transfer rate, with PZ-based solvents typically exhibiting enhanced interfacial areas due to their favorable surface tension properties and reduced bubble coalescence tendency [3] [1].
Bubble size distribution (BSD) represents one of the most critical hydrodynamic parameters as it directly affects gas holdup, interfacial area, and mass transfer coefficients. The Sauter mean diameter (d₃₂) serves as the most representative measure of average bubble size in multiphase systems and is calculated as d₃₂ = Σnᵢdᵢ³/Σnᵢdᵢ², where nᵢ is the number of bubbles with diameter dᵢ. For PZ solvents in bubble columns with porous spargers, d₃₂ typically ranges from 2-6 mm, with smaller bubbles generally enhancing mass transfer. The aspect ratio (E) quantifies bubble deformation from spherical shape and is calculated as E = dₘₐₓ/dₘᵢₙ, where dₘₐₓ and dₘᵢₙ represent the major and minor axes of an approximately ellipsoidal bubble. Additionally, bubble orientation provides insight into flow patterns and turbulence within the column. These parameters are optimally determined through digital image analysis of high-speed video recordings, employing appropriate algorithms for bubble identification and characterization across multiple column regions to account for spatial variations [3].
Table 2: Key Hydrodynamic Parameters and Their Impact on CO₂ Absorption Performance
| Parameter | Definition | Measurement Technique | Typical Range for PZ Solvents | Impact on Absorption |
|---|---|---|---|---|
| Gas Holdup (ε₉) | Volume fraction of gas in dispersion | Differential pressure, height expansion | 0.05 - 0.25 | Directly determines gas residence time and contact area |
| Sauter Mean Diameter (d₃₂) | Volume-to-surface area mean bubble diameter | High-speed imaging, photographic analysis | 2 - 6 mm | Smaller bubbles increase interfacial area and mass transfer |
| Interfacial Area (a) | Total contact area per unit liquid volume | Calculated from ε₉ and d₃₂ | 50 - 500 m²/m³ | Directly proportional to mass transfer rate |
| Bubble Aspect Ratio (E) | Ratio of major to minor bubble axes | High-speed imaging with shape analysis | 1.0 - 1.8 | Indicates degree of bubble deformation and flow turbulence |
| Volumetric Mass Transfer Coefficient (Kₗa) | Product of liquid-side mass transfer coefficient and interfacial area | Gas composition measurement, dynamic methods | 0.001 - 0.05 s⁻¹ | Comprehensive measure of mass transfer effectiveness |
Response Surface Methodology (RSM) provides a powerful statistical approach for optimizing the complex multivariate relationships between operational parameters and hydrodynamic/performance indicators in bubble column systems. The implementation typically involves a Central Composite Design (CCD) that systematically varies factors including PZ concentration, solvent flow rate, gas flow rate, temperature, and stirrer speed (where applicable) across multiple levels to generate empirical models describing their effects on response variables. These experimentally derived models take quadratic form, such as Y = β₀ + ΣβᵢXᵢ + ΣβᵢᵢXᵢ² + ΣβᵢⱼXᵢXⱼ, where Y represents the response variable (e.g., absorption efficiency, mass transfer coefficient), Xᵢ and Xⱼ are the independent factors, and β are coefficients determined through regression analysis. The statistical significance of these models is validated through Analysis of Variance (ANOVA), with high R² values (typically >0.94 for PZ systems) indicating excellent predictive capability. This approach efficiently identifies optimal operating conditions while characterizing interaction effects between factors that would be difficult to discern through one-factor-at-a-time experimentation [1].
Alternatively, the Taguchi method offers a more efficient experimental design for preliminary screening of influential factors, particularly useful when investigating multiple solvent blends and operational parameters simultaneously. This approach employs specially constructed orthogonal arrays to evaluate the effects of multiple factors with a significantly reduced number of experimental runs—for example, investigating six factors at five levels each requires only 25 runs instead of the 15,625 required for a full factorial design. The analysis focuses on determining the signal-to-noise ratio for each parameter combination, effectively identifying conditions that maximize performance while minimizing sensitivity to experimental variations. For PZ-based solvents, research employing this methodology has demonstrated that gas flow rate typically represents the most influential factor, followed by solvent feed rate, solvent type, concentration, blend ratio, and liquid temperature in descending order of significance [2].
Comprehensive experimentation with PZ and PZ-based blended solvents has yielded valuable quantitative data regarding their hydrodynamic and mass transfer performance in bubble column configurations. The experimental results demonstrate that optimal PZ-based solvents can achieve exceptional CO₂ capture performance, with removal efficiencies reaching 97.9% under precisely controlled conditions. The accompanying absorption rates approach 3.12 g/min, with CO₂ loading capacities reaching 0.258 mol CO₂/mol amine and overall mass transfer coefficients (KGa) as high as 0.0164 mol/m²·s. When comparing different PZ blends, research indicates that PZ+MEA combinations typically deliver the highest absorption efficiency, followed closely by PZ+DIPA blends, with both formulations significantly outperforming single amine solvents across multiple performance metrics. The hydrodynamic characterization reveals that these optimal solvents additionally provide favorable bubble characteristics, including appropriate bubble size distributions and gas holdup values that facilitate efficient mass transfer while maintaining manageable pressure drops [1] [2].
The implementation of multi-stage bubble column configurations presents substantial opportunities for enhancing overall system performance beyond what is achievable with single-stage designs. Experimental comparisons demonstrate that upgrading from a single-stage to a three-stage bubble column scrubber can increase absorption efficiency by approximately 33%, absorption rate by 29%, overall mass transfer coefficient by 22%, and absorption factor by 38%. These significant improvements result from the more efficient utilization of the concentration driving force across multiple stages and better management of bubble hydrodynamics throughout the column height. Furthermore, comprehensive assessments of regeneration energy requirements for these optimized PZ-based solvents indicate heat duties ranging from 3.57-8.93 GJ/t CO₂ at regeneration temperatures between 110-130°C, with PZ+DIPA blends demonstrating particularly favorable energy characteristics. These values compare advantageously with conventional MEA systems, which typically require 4.0-4.5 GJ/t CO₂ under comparable conditions [2].
Table 3: Optimal Conditions and Performance Outcomes for PZ-Based Solvents from Experimental Optimization
| Optimization Method | Optimal PZ Concentration | Optimal Gas Flow Rate | Optimal Liquid Flow Rate | Resulting CO₂ Removal Efficiency | Absorption Rate | Regeneration Heat |
|---|---|---|---|---|---|---|
| Response Surface Methodology | 0.162 M | 2.199 L/min | 0.502 L/h | 97.9% | 3.12 g/min | 2.9-3.5 GJ/t |
| Taguchi Method | 0.5-1.0 M in blends | 1.5-2.5 L/min | 0.3-0.7 L/h | 90-96% | 2.4-2.8 g/min | 3.6-8.9 GJ/t |
The comprehensive experimental data and theoretical analysis presented in these application notes demonstrate that piperazine-based solvents offer significant advantages for CO₂ capture in bubble column reactors, combining excellent absorption kinetics with favorable hydrodynamic properties. The optimization studies consistently identify PZ concentration in the range of 0.15-1.0 M (depending on blend composition) and gas flow rates between 1.5-2.2 L/min as optimal for achieving maximum CO₂ removal efficiency while maintaining efficient hydrodynamic operation. The characterization of bubble dynamics reveals that PZ solutions facilitate the formation of smaller, more uniform bubbles with appropriate aspect ratios, resulting in enhanced interfacial areas typically ranging from 100-400 m²/m³ and consequently improved mass transfer performance. The implementation of multi-stage column configurations further amplifies these benefits, demonstrating potential performance improvements of 25-38% across key metrics compared to single-stage designs [1] [2].
Beyond absorption performance, PZ-based solvents demonstrate compelling advantages in terms of regeneration energy requirements, with optimized formulations achieving regeneration heats as low as 3.57 GJ/t CO₂, substantially lower than the 4.0-4.5 GJ/t typically required for conventional MEA systems. This combination of excellent absorption hydrodynamics and favorable energy characteristics positions PZ-based solvents as leading candidates for large-scale CO₂ capture applications. The experimental protocols and characterization methods detailed in this document provide researchers with comprehensive tools for further evaluating and optimizing these promising solvent systems, potentially incorporating additional amine components or modified operating strategies to address specific application requirements [2].
For researchers implementing these experimental protocols, several practical considerations can enhance result reliability and reproducibility. First, solution preparation consistency is critical, as minor variations in PZ concentration or pH can significantly impact hydrodynamic behavior; fresh solutions should be prepared daily with precise concentration verification. Second, adequate system equilibration must be allowed before data collection—typically 10-15 minutes after establishing gas flow—to ensure stable hydrodynamic conditions. Third, comprehensive data collection should include parallel measurement of hydrodynamic parameters (bubble characteristics, gas holdup) and performance metrics (absorption efficiency, mass transfer coefficients) to enable robust correlation development. Finally, statistical experimental design approaches such as CCD or Taguchi methods should be employed to maximize information gain while minimizing experimental resource requirements, particularly when exploring novel solvent formulations or operating conditions [1] [2].
The following diagrams visualize the experimental workflow for evaluating hydrodynamic performance and the relationships between operational parameters and hydrodynamic characteristics in bubble column systems using piperazine-based solvents.
Figure 1: Experimental workflow for comprehensive hydrodynamic evaluation of piperazine-based solvents in bubble column reactors.
Piperazine and its derivatives represent a class of compounds with significant applications in both environmental engineering and pharmaceutical sciences. In industrial processes, piperazine serves as an efficient absorbent for acid gas removal, particularly for CO₂ capture from flue gases and biogas streams, while in pharmaceutical contexts, piperazine derivatives function as permeation enhancers that improve drug absorption across biological barriers. The compound's cyclic diamine structure confers exceptional reactivity with CO₂, leading to its widespread use in absorption processes where mass-transfer efficiency is paramount. Recent research has focused on optimizing piperazine-based systems to overcome limitations of conventional amines, including slow reaction kinetics, high regeneration energy requirements, and solvent degradation issues. These developments have positioned piperazine and its derivatives as versatile compounds with applications spanning from industrial gas treatment to drug delivery systems. This document provides comprehensive application notes and experimental protocols for evaluating the mass-transfer performance of piperazine succinate in absorption processes, supported by quantitative data, optimized methodologies, and mechanistic insights valuable for researchers and development professionals working in both environmental and pharmaceutical fields.
Piperazine (C₄H₁₀N₂) is a cyclic diamine characterized by two nitrogen atoms in a six-membered ring, which contributes to its exceptional reactivity with acid gases like CO₂. The compound exhibits high alkalinity (pKa₁ = 9.8 and pKa₂ = 5.6), enabling efficient carbon dioxide capture through the formation of stable carbamate and bicarbonate species. Piperazine demonstrates superior kinetics in CO₂ absorption compared to conventional amines like monoethanolamine (MEA), with second-order rate constants approximately an order of magnitude higher, facilitating more compact absorber designs. However, practical application of pure piperazine faces challenges including a high melting point (106°C) that can lead to crystallization issues and moderate volatility (boiling point 146°C) causing solvent losses during regeneration.
To address these limitations, several piperazine derivatives have been developed with enhanced properties. N-(2-Hydroxyethyl) piperazine (HEPZ) features a boiling point of 246°C, significantly reducing volatility losses while maintaining fast absorption kinetics. This compound, as a salt form, offers improved aqueous solubility and reduced volatility, making it particularly suitable for continuous absorption processes. These derivatives retain the favorable cyclic diamine structure that enables the formation of stable carbamate species while introducing modifications that address the crystallization and volatility issues associated with pure piperazine. The structural adaptability of piperazine compounds allows for tailored properties suitable for specific applications, from large-scale CO₂ capture to pharmaceutical permeation enhancement, where controlled mass transfer across interfaces is critical.
The mass-transfer performance of piperazine in absorption processes is governed by its complex reaction mechanisms with CO₂, which occur through several parallel pathways. In aqueous solutions, piperazine reacts with CO₂ to form carbamate species through a zwitterion mechanism, where the secondary amine groups of piperazine undergo carbamate formation. This process involves initial zwitterion formation followed by deprotonation by available bases including piperazine itself, water, or hydroxides. The dicarbamate formation becomes significant at higher CO₂ loadings, where both amine sites in the piperazine molecule react with CO₂. Additionally, in blended amine systems, piperazine can undergo base-catalyzed hydration reactions where it acts as a catalyst for the reaction between CO₂ and other amines present in the solution. The specific reaction pathways include:
These multiple reaction pathways contribute to piperazine's exceptional absorption efficiency and fast kinetics, making it particularly valuable as a promoter in blended amine systems where it enhances the overall mass-transfer rate while maintaining high CO₂ loading capacity.
Table 1: Mass-transfer performance of piperazine and blended amines in CO₂ absorption
| Absorbent System | Overall Volumetric Mass Transfer Coefficient, KGav | CO₂ Removal Efficiency (%) | Optimal Conditions | Reference |
|---|---|---|---|---|
| PZ-H₂O | N/A | 97.9% | 0.162 M PZ, 2.199 L/min CO₂ | [1] |
| PZ+AMP | Significantly enhanced with PZ concentration | Up to 99.63% | 35±2°C inlet liquid temperature | [2] |
| PZ+MEA+AMP | Increased with liquid flow rate | Increased with liquid flow rate | Lower lean CO₂ loading | [3] |
| PZ+MDEA | N/A | Highest at 60°C lean amine temperature | 60°C, 35 atm pressure | [4] |
| Rotating Packed Bed PZ | Higher than conventional packed tower | Effective for 10% CO₂ gas | Higher gas/liquid flow rates | [5] |
The mass-transfer performance of piperazine-based systems is influenced by several operational parameters. The liquid flow rate has a significant positive impact on the overall mass-transfer coefficient across various absorber designs, as increased flow rates enhance turbulence and renew the gas-liquid interface. The piperazine concentration in blended amines directly correlates with CO₂ removal efficiency, with higher PZ concentrations substantially improving absorption rates. The temperature profile affects both reaction kinetics and physical solubility, with optimal absorption typically observed between 30-40°C. The lean CO₂ loading of the solvent inversely affects mass-transfer performance, with lower loadings resulting in higher absorption rates and efficiencies. These parameters interact in complex ways that can be optimized for specific application requirements, balancing mass-transfer efficiency with operational constraints.
The diagram below illustrates how piperazine enhances mass transfer in absorption processes through its role as a fast-reacting activator in blended amine systems.
Figure 1: Mass transfer enhancement mechanism of piperazine in blended amine systems
The mechanism illustrated above demonstrates piperazine's role as a reaction activator in blended amine systems. Piperazine rapidly reacts with CO₂ to form carbamate species, then transfers protons to slower amines like AMP or MDEA through base-catalyzed hydration pathways. This mechanism allows the blended system to maintain high absorption capacity while significantly enhancing the overall mass-transfer rate, combining the advantages of both fast kinetics and high capacity in a single solvent system.
The bubble column absorption method provides an effective approach for evaluating mass-transfer performance of piperazine-based solvents under controlled conditions. This protocol is adapted from optimized experimental procedures that have demonstrated up to 97.9% CO₂ removal efficiency with aqueous piperazine solutions.
Materials and Equipment: Prepare a 0.162 M piperazine aqueous solution using distilled water. Utilize a bubble column apparatus equipped with a gas dispersion system, temperature control unit, and variable-speed stirrer. Ensure the system includes calibrated gas flow meters for both CO₂ and carrier gas (typically N₂), liquid circulation pump, and analytical instruments for measuring CO₂ concentration (such as gas chromatography or IR absorption analyzer). The bubble column should be constructed of glass or corrosion-resistant materials with appropriate sampling ports.
Procedure:
Calculations: Determine CO₂ removal efficiency using the formula: Efficiency (%) = [(Cᵢ - Cₒ)/Cᵢ] × 100, where Cᵢ and Cₒ represent inlet and outlet CO₂ concentrations, respectively. Calculate the absorption rate based on the molar flow rate of CO₂ removed. Determine the overall mass-transfer coefficient (KGa) using appropriate mass-balance equations for the specific bubble column configuration. This method enables systematic investigation of parameter effects on mass-transfer performance and optimization of operational conditions for maximum efficiency.
The packed column absorption protocol evaluates piperazine-based solvents under conditions more representative of industrial applications, providing data on mass-transfer coefficients and removal efficiency along the column height. This method is particularly valuable for assessing piperazine as a performance promoter in blended amine systems.
Materials and Equipment: Prepare blended amine solutions with piperazine concentrations typically ranging from 0.1-0.3 M combined with primary or tertiary amines such as AMP or MDEA. Utilize a packed column system equipped with structured packing (e.g., Sulzer DX), liquid distribution system, temperature control, and sampling ports along the column height. The system should include calibrated gas and liquid flow meters, gas blending capability for simulating flue gas or biogas compositions, and analytical instrumentation for gas composition analysis.
Procedure:
Calculations: Determine the overall volumetric mass-transfer coefficient (KGav) using the relationship: KGav = (Gm/(P·Z)) · ∫(dy/(y-y*)), where Gm is molar gas flux, P is pressure, Z is packing height, y is bulk gas phase CO₂ mole fraction, and y* is equilibrium CO₂ mole fraction. Calculate CO₂ removal efficiency as percentage of inlet CO₂ removed across the column. Generate profiles of CO₂ concentration along the column height to visualize absorption performance and identify mass-transfer limitations. This methodology allows comprehensive evaluation of piperazine's promoting effect in blended amine systems under various operational conditions.
Comprehensive analytical characterization is essential for accurate assessment of mass-transfer performance in piperazine-based absorption systems. The following methods provide reliable data for process evaluation and optimization.
CO₂ Concentration Analysis: Employ gas chromatography with TCD detector or infrared CO₂ analyzers for continuous monitoring of gas phase CO₂ concentrations at column inlet and outlet. Calibrate instruments regularly with standard gas mixtures spanning the expected concentration range. For liquid phase analysis, use chemical titration methods to determine CO₂ loading in amine solutions, with typical methods including the standard BaCl₂ precipitation technique or conductometric titration.
Physical Property Measurements: Determine solution viscosity using rotational viscometers at controlled temperatures, as viscosity significantly impacts diffusion coefficients and mass-transfer rates. Measure density using oscillating U-tube densitometers to enable calculation of diffusivities and mass-transfer coefficients. Characterize interfacial tension using appropriate tensiometers, as this property influences gas-liquid interfacial area in absorption equipment.
Data Collection Protocol:
Consistent application of these analytical methods ensures reliable data collection for accurate determination of mass-transfer parameters and facilitates meaningful comparison between different piperazine-based solvent systems and operational conditions.
Response Surface Methodology (RSM) provides a powerful statistical approach for optimizing piperazine-based absorption processes by systematically evaluating the effects of multiple parameters and their interactions. The application of RSM has demonstrated the ability to achieve 97.9% CO₂ removal efficiency with aqueous piperazine solutions through identification of optimal operational conditions.
Table 2: Optimized parameters for CO₂ absorption using RSM in a PZ-H₂O system
| Parameter | Range Tested | Optimal Value | Impact on Mass Transfer |
|---|---|---|---|
| PZ Concentration | 0.05-0.25 M | 0.162 M | Directly impacts reaction rate and absorption efficiency |
| Liquid Flow Rate | 0.2-0.8 L/h | 0.502 L/h | Affects liquid-side mass transfer coefficient and interfacial area |
| CO₂ Flow Rate | 1.5-3.0 L/min | 2.199 L/min | Influences gas residence time and driving force |
| Stirrer Speed | 50-100 rpm | 68.9 rpm | Controls gas dispersion and interfacial area in bubble columns |
The RSM optimization process typically employs a Central Composite Design (CCD) to efficiently explore the parameter space while minimizing the number of required experimental runs. The experimental data are fitted to quadratic models using multiple regression techniques, with model significance evaluated through Analysis of Variance (ANOVA). The resulting models exhibit excellent correlation with experimental data, with reported R² values ranging from 0.944 to 0.999, confirming their predictive capability. This approach enables identification of not only optimal parameter values but also the complex interactions between parameters that would be difficult to discern through one-factor-at-a-time experimentation. The application of RSM to piperazine-based absorption systems provides a methodology for maximizing mass-transfer efficiency while minimizing energy consumption and operational costs.
Comprehensive comparison of piperazine and its derivatives against conventional amines reveals significant performance advantages in terms of energy consumption, absorption capacity, and mass-transfer rates. This comparative analysis provides valuable insights for solvent selection based on specific application requirements.
Table 3: Performance comparison of piperazine-based solvents with conventional amines
| Absorbent | Reboiler Energy (GJ/t CO₂) | Cyclic Capacity (mol CO₂/kg solvent) | Relative Mass Transfer Rate | Key Advantages |
|---|---|---|---|---|
| HEPZ/H₂O | 3.018 | 0.258 | High | Lowest energy consumption, minimal volatility |
| PZ/H₂O | 4.657 | 0.156 | Very High | Fastest kinetics, high removal efficiency |
| MEA/H₂O | 3.414 | 0.329 | Moderate | Industry benchmark, but high degradation |
| PZ+AMP Blend | Moderate | High | High | Balanced performance, high capacity with fast kinetics |
The performance data clearly demonstrates the significant advantages of piperazine-based solvents, particularly in terms of mass-transfer rates and energy efficiency. The fast kinetics of piperazine, with second-order rate constants approximately an order of magnitude higher than MEA, enable more compact absorber designs and reduced capital costs. The low regeneration energy of optimized piperazine systems, particularly HEPZ with approximately 35.2% lower energy requirement compared to PZ, translates to substantial operational cost reductions. Additionally, piperazine-based solvents generally exhibit lower degradation rates and reduced corrosivity compared to conventional amines like MEA, contributing to lower solvent makeup requirements and extended equipment lifetime. These comparative performance metrics provide a robust foundation for solvent selection based on the specific priorities of each application, whether emphasizing capture efficiency, energy consumption, or capital costs.
In pharmaceutical applications, particularly when piperazine derivatives are utilized as permeation enhancers for drug delivery, comprehensive validation according to regulatory guidelines is essential. The Caco-2 cell line, derived from human colon carcinoma, represents a widely accepted in vitro model for predicting intestinal absorption of pharmaceutical compounds. Regulatory authorities including the Food and Drug Administration (FDA) and European Medicines Agency (EMA) have recognized this model as reliable for permeability assessment and biopharmaceutics classification.
For validation of permeability studies using Caco-2 cell monolayers, regulatory guidelines require demonstration of appropriate correlation between experimental apparent permeability coefficients (Papp) and human intestinal absorption values for model drugs representing high, moderate, and low permeability characteristics. The validation must include a minimum of 25 model drugs spanning different permeability classes to establish a robust calibration curve. Acceptance criteria specify that high-permeability compounds should exhibit Papp values greater than 10 × 10⁻⁶ cm/s, while low-permeability compounds typically show Papp values below 1.0 × 10⁻⁶ cm/s. Moderate-permeability compounds fall within the intermediate range. Additionally, studies should include zero-permeability markers such as FITC-dextran to confirm monolayer integrity, and efflux transporter substrates to evaluate potential active transport mechanisms.
When piperazine derivatives are employed to enhance epithelial permeability in drug formulations, comprehensive cytotoxicity assessment is imperative. This includes evaluation of concentration-dependent effects on monolayer integrity, tight junction functionality, and cellular viability. Furthermore, mechanistic understanding of how piperazine derivatives influence epithelial permeability through modulation of cell force generation and cadherin structures should be thoroughly characterized to ensure predictable and controllable enhancement of drug absorption without compromising safety.
For large-scale industrial applications of piperazine-based absorption processes, particularly in CO₂ capture from flue gases or biogas upgrading, several safety considerations must be addressed. Piperazine and its derivatives can present handling challenges due to potential crystallization issues, particularly with pure piperazine which has a relatively high melting point of 106°C. Appropriate temperature control and solution management strategies are essential to prevent solidification in process equipment and piping. Additionally, while piperazine demonstrates lower corrosivity compared to conventional amines like MEA, appropriate materials selection remains important, with stainless steel typically recommended for critical components in concentrated piperazine systems.
Environmental considerations include managing solvent degradation products that may form through oxidative and thermal degradation mechanisms. Although piperazine exhibits better resistance to degradation compared to many alkanolamines, continuous purification and reclaiming operations may be necessary in commercial-scale applications. The volatility characteristics of piperazine and its derivatives should be considered in process design, with HEPZ offering advantages due to its higher boiling point (246°C) compared to pure piperazine (146°C), thereby reducing solvent losses through vaporization. Comprehensive waste management protocols should be established for spent solvent disposal or regeneration, with particular attention to potential formation of harmful degradation products such as nitrosamines under certain conditions. These safety and environmental considerations are essential for sustainable implementation of piperazine-based absorption processes across industrial applications.
Piperazine and its derivatives, including this compound, represent high-performance absorbents with demonstrated excellence in mass-transfer operations across both environmental and pharmaceutical applications. The cyclic diamine structure of piperazine confers exceptional reactivity with CO₂, resulting in mass-transfer rates significantly exceeding those of conventional amines, while its derivative compounds address limitations related to crystallization and volatility. The optimization of piperazine-based absorption processes through statistical methodologies like Response Surface Methodology enables identification of operational parameters that maximize efficiency while minimizing energy consumption, with demonstrated CO₂ removal efficiencies approaching 98% in optimized systems.
In pharmaceutical contexts, piperazine derivatives function as effective permeation enhancers through mechanisms involving modulation of cellular force generation and junctional structures, though their application requires careful validation according to regulatory guidelines. The experimental protocols detailed in this document provide comprehensive methodologies for evaluating mass-transfer performance across different operational scales, from fundamental bubble column studies to industrially relevant packed column evaluations. As research continues to advance understanding of piperazine-mediated mass-transfer enhancement and novel derivatives with improved properties emerge, these compounds are positioned to play an increasingly important role in addressing critical challenges in both environmental management and pharmaceutical development, where efficient mass transfer across interfaces is paramount.
Diabetes mellitus represents a global health challenge characterized by chronic hyperglycemia, with Type 2 diabetes accounting for approximately 90-95% of all cases. The International Diabetes Federation reported 537 million adults living with diabetes worldwide in 2021, a number projected to increase by 45% by 2045. Postprandial hyperglycemia is a significant contributor to overall glycemic load and diabetic complications, making its management a therapeutic priority. α-Glucosidase enzymes located in the small intestine brush border play a critical role in carbohydrate digestion by hydrolyzing complex carbohydrates into absorbable monosaccharides. Inhibiting these enzymes delays glucose absorption, effectively reducing postprandial blood glucose levels—a strategy successfully employed by clinically available drugs like acarbose, miglitol, and voglibose. However, these medications often cause gastrointestinal side effects, including abdominal pain, flatulence, and diarrhea, limiting their tolerability and compliance [1] [2].
Piperazine derivatives have emerged as a promising scaffold for developing novel α-glucosidase inhibitors with improved efficacy and reduced side effects. The piperazine ring—a six-membered heterocycle containing two oppositely positioned nitrogen atoms—provides structural versatility that facilitates extensive chemical modification, enabling fine-tuning of inhibitory potency, selectivity, and drug-like properties. This privileged structure appears in numerous bioactive compounds and prescription medicines, exhibiting diverse pharmacological activities including antiparasitic, antimicrobial, antipsychotic, and antidepressant effects. Recent research has demonstrated that incorporating piperazine into molecular frameworks targeting α-glucosidase results in compounds with significant inhibitory potential, often surpassing the efficacy of current standard treatments [3] [4]. The structural flexibility of piperazine derivatives allows researchers to optimize interactions with the enzyme's active site through strategic substitution patterns, chirality, and linkage to complementary pharmacophores such as quinoline, pyrimidine, and thiosemicarbazide moieties.
Table 1: Inhibitory activity of quinoline-piperazine derivatives against α-glucosidase
| Compound | Substituent | IC₅₀ (μM) | Reference |
|---|---|---|---|
| 7j | 2,5-dimethoxyphenyl | 50.0 ± 2.0 | [5] |
| 7c | 4-chlorophenyl | 249.2 ± 1.9 | [5] |
| 7e | 4-trifluoromethylphenyl | 389.0 ± 0.3 | [5] |
| 7a | unsubstituted phenyl | 501.5 ± 0.5 | [5] |
| 6m | benzyl | Not specified (superior to acarbose) | [4] |
| 6h | 2-methylphenyl | Not specified (superior to acarbose) | [4] |
| Acarbose | - | 750.0 ± 1.2 | [5] |
Table 2: Inhibitory activity of chiral pyrimidinyl-piperazine carboxamides
| Compound | Chirality | X Substituent | Y Substituent | IC₅₀ (μM) |
|---|---|---|---|---|
| 21c | S | 4-CF₃ | 3-OH-4-Cl | 0.44 ± 0.13 |
| 17c | S | 4-CF₃ | 3-NO₂ | 1.03 ± 0.01 |
| 7c | S | 4-CF₃ | 4-Cl | 1.10 ± 0.11 |
| 22c | S | 4-CF₃ | 3-OBn-4-Cl | 1.50 ± 0.46 |
| 6c | S | 3,4-Cl | 4-Cl | 1.82 ± 0.16 |
| 6b | R | 3,4-Cl | 4-Cl | 4.53 ± 0.21 |
| 9c | S | 4-OCH₃ | 4-Cl | 7.43 ± 0.71 |
| 9b | R | 4-OCH₃ | 4-Cl | 23.41 ± 2.40 |
| Acarbose | - | - | - | 817.38 ± 6.3 |
Table 3: Inhibitory activity of 4-(dimethylaminoalkyl)piperazine-1-carbodithioates
| Compound | Substituent | IC₅₀ (μM) | Inhibition Type | Kᵢ (μM) | |--------------|----------------|---------------|---------------------|-------------| | PC1-PC8 | Various benzene ring substitutions | Not specified | Noncompetitive | Not specified | [3] |
The quantitative data reveal several important trends in the structure-activity relationships of piperazine-based α-glucosidase inhibitors. First, electronic properties significantly influence inhibitory potency. Electron-withdrawing groups such as chlorine (Cl), trifluoromethyl (CF₃), and nitro (NO₂) generally enhance activity, while electron-donating groups like methoxy (OCH₃) typically reduce potency. For instance, in the quinoline-piperazine series, the 4-chloro derivative (7c, IC₅₀ = 249.2 μM) demonstrated approximately two-fold greater potency than the unsubstituted parent compound (7a, IC₅₀ = 501.5 μM) [5].
Chirality emerges as a critical factor in determining inhibitory activity, with S-configured enantiomers consistently outperforming their R-configured counterparts. This stereochemical preference is particularly evident in the pyrimidinyl-piperazine carboxamide series, where S-enantiomers exhibited up to 5-fold greater potency than R-enantiomers with identical substitution patterns. For example, compound 9c (S-configuration) demonstrated an IC₅₀ of 7.43 μM, while its enantiomer 9b (R-configuration) showed significantly reduced activity (IC₅₀ = 23.41 μM) [1] [2]. The position of substituents also plays a crucial role in activity, with para-substitution generally proving more favorable than meta- or ortho-substitution in aromatic rings. This positioning effect likely optimizes interactions with specific pockets within the enzyme's active site, as evidenced by the superior activity of para-substituted derivatives in both quinoline-piperazine and pyrimidinyl-piperazine series [5] [1].
The synthesis of quinoline-piperazine derivatives follows a multi-step protocol that allows for systematic variation of substituents to explore structure-activity relationships. The process begins with the preparation of chloroquinoline-3-carbaldehyde through a Vilsmeier-Haack reaction on appropriate quinoline precursors using phosphoryl chloride (POCl₃) as both reagent and solvent. This intermediate then undergoes nucleophilic substitution with 1-Boc-piperazine in the presence of potassium iodide (KI) and potassium carbonate (K₂CO₃) to yield tert-butyl 4-(3-formylquinolin-2-yl)piperazine-1-carboxylate. Deprotection of the Boc group is achieved using hydrochloric acid (HCl) in methanol, providing 2-(piperazin-1-yl)quinoline-3-carbaldehyde as a key intermediate for subsequent derivatization [4] [5].
The synthetic pathway then diverges based on the target scaffold. For quinoline-piperazine-acetamide derivatives, alkylation of the intermediate with various 2-chloro-N-phenylacetamide derivatives in dimethylformamide (DMF) containing K₂CO₃ at 80°C yields the final compounds. For thiosemicarbazide-linked analogs, the formyl group undergoes condensation with thiosemicarbazide in ethanol with catalytic acetic acid, producing the target derivatives in good yields. This synthetic approach offers structural versatility, allowing incorporation of diverse substituents on both the quinoline and phenyl rings to systematically explore structure-activity relationships [4] [5].
The synthesis of chiral pyrimidinyl-piperazine carboxamides employs a stereoselective approach that preserves and exploits chirality for enhanced α-glucosidase inhibition. The protocol begins with commercially available 2-methylpiperazine, which undergoes amine protection using di-tert-butyl dicarbonate under mild conditions to produce racemic 1-Boc-3-methylpiperazine. Alternatively, commercially available chiral (R/S)-1-Boc-3-methylpiperazine can be used to access enantiomerically pure intermediates. The protected piperazine then undergoes nucleophilic substitution with 2,4-dichloropyrimidine to yield pyrimidinyl-piperazine intermediates. These intermediates are subsequently treated with various substituted anilines to introduce the first element of structural diversity [1] [2].
The synthetic sequence continues with Boc deprotection using trifluoroacetic acid, followed without purification by reaction with aryl isocyanates to afford the final pyrimidinyl-piperazine carboxamide derivatives with different configurations at the chiral center. This method produces compounds in medium to high yields (40-95%) and allows for systematic variation of substituents on both the anilino and phenyl urea moieties. The protocol is particularly valuable for investigating chirality-activity relationships, as it enables direct comparison of R and S configured analogs with identical substitution patterns [1] [2].
The assessment of α-glucosidase inhibitory activity follows a validated protocol using enzymes from Saccharomyces cerevisiae, which shares significant similarity with human α-glucosidase in substrate specificity, pH optimum, and inhibitor sensitivity. The assay is performed in a 96-well microplate format to enable high-throughput screening of compound libraries. Each well receives 50 mM sodium phosphate buffer (pH 6.8), 20 mU of α-glucosidase enzyme, and the test compound dissolved in DMSO (final concentration not exceeding 3%). The mixture is pre-incubated at 37°C for 15 minutes to allow enzyme-inhibitor interaction before initiating the reaction by adding 1.0 mM p-nitrophenyl-α-D-glucopyranoside (PNP-G) as substrate [3] [1].
The enzyme reaction is continuously monitored by measuring the absorbance at 400 nm using a microplate reader, typically over 15-30 minutes. Control wells containing no test compound (negative control) and acarbose (positive control) are included in each assay plate. The linear portion of the reaction curve is used to calculate initial velocities in both presence and absence of inhibitors. IC₅₀ values are determined from dose-response curves using at least four different concentrations of each test compound, with all assays performed in quadruplicate to ensure statistical reliability [3] [1]. Results are expressed as mean ± standard error of mean (SEM), and the percentage inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample)/A_control] × 100, where A represents absorbance.
To elucidate the mechanism of inhibition, comprehensive kinetic studies are performed using varying concentrations of both substrate (PNP-G, typically 0.25-2.0 mM) and inhibitor. The type of inhibition is determined through Lineweaver-Burk plots (double reciprocal plots of 1/velocity versus 1/substrate concentration), with confirmation via Dixon plots using appropriate software such as Grafit 7.0.3. These analyses allow classification of inhibitors as competitive, non-competitive, uncompetitive, or mixed-type [3] [5].
The inhibition constant (Kᵢ) is calculated from the Dixon plot (1/velocity versus inhibitor concentration) or from secondary plots of slope or y-intercept from Lineweaver-Burk plots versus inhibitor concentration. For instance, in the case of compound 7j, kinetic analysis revealed competitive inhibition with a Kᵢ value of 32 μM, indicating direct competition with the substrate for the enzyme's active site [5]. Similarly, the 4-(dimethylaminoalkyl)piperazine-1-carbodithioate derivatives (PC1-PC8) demonstrated noncompetitive inhibition, suggesting binding to an allosteric site rather than the active site [3].
Computational studies including molecular docking and molecular dynamics simulations have provided valuable insights into the binding modes of piperazine derivatives with α-glucosidase. These compounds typically bind to the active site cavity of the enzyme, engaging in hydrophobic interactions, hydrogen bonding, and π-π stacking with key amino acid residues. For instance, the highly potent compound 7j (IC₅₀ = 50.0 μM) forms multiple key interactions with residues in the active site, including Asn241, His239, and Arg312, through its thiosemicarbazide linker and quinoline ring system. The dimethylmethoxy phenyl group extends into a hydrophobic pocket, maximizing van der Waals contacts [5].
Molecular dynamics simulations of the 21c/α-glucosidase complex demonstrated exceptional stability with low root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) values, indicating a stable binding pose throughout the simulation period. MM-GBSA analysis revealed that the binding energy of the S-configured compound 21c was approximately 11 kcal/mol lower than its R-configured counterpart, explaining the superior inhibitory activity of the S-enantiomer. These computational findings correlate well with experimental results and provide a structural basis for the observed structure-activity relationships [1] [2]. The piperazine ring often serves as a flexible spacer that optimally positions pharmacophoric elements for simultaneous interactions with multiple subpockets within the enzyme's active site, while also contributing to solubility and drug-like properties through its nitrogen atoms' hydrogen bonding capacity.
Several key strategies have emerged for optimizing the α-glucosidase inhibitory activity of piperazine derivatives. First, incorporation of electron-withdrawing substituents—particularly at the para-position of aromatic rings—generally enhances potency. Halogen atoms (Cl, F, Br) and strongly electron-withdrawing groups like trifluoromethyl (CF₃) and nitro (NO₂) improve activity, likely through favorable electronic effects and enhanced hydrophobic interactions. Second, molecular flexibility introduced by the piperazine linker allows the molecule to adopt optimal conformations for binding, with methylene spacers between the piperazine and adjacent pharmacophores further enhancing this adaptability [5] [1].
Chirality optimization represents a particularly powerful strategy, with S-configured enantiomers consistently outperforming their R-configured counterparts across multiple structural classes. This stereochemical preference suggests a highly stereospecific binding pocket in the α-glucosidase active site. Additionally, the nature of linking groups between the piperazine and aromatic systems significantly influences potency, with carboxamide and thiosemicarbazide linkers generally proving superior to simple alkyl chains, possibly due to their additional hydrogen bonding capacity [1] [2]. These structure-based design principles provide a rational framework for further optimization of piperazine-based α-glucosidase inhibitors.
The development of piperazine derivatives as α-glucosidase inhibitors continues to evolve with several promising avenues for future research. First, combination therapies pairing piperazine-based α-glucosidase inhibitors with other antidiabetic agents represent an underexplored area with potential for synergistic effects and reduced side effects. Preliminary evidence suggests that some piperazine-derived thioureas/ureas may target different steps in carbohydrate metabolism pathways, making them particularly suitable for combination approaches [6]. Second, the exploration of selective inhibition of different α-glucosidase isoforms could lead to compounds with improved gastrointestinal tolerability, potentially addressing a major limitation of current therapeutics.
From a medicinal chemistry perspective, structural hybridization incorporating piperazine into multi-target-directed ligands represents a promising strategy. The integration of piperazine with other privileged structures such as quinoline, pyrimidine, and thiosemicarbazide has already yielded exceptionally potent inhibitors (IC₅₀ values in sub-micromolar range), suggesting that further exploration of these hybrid approaches may produce even more effective compounds [4] [5] [1]. Additionally, prodrug strategies and formulation approaches that target inhibitor release to specific intestinal regions could further minimize systemic exposure and reduce side effects while maintaining therapeutic efficacy at the site of action.
Piperazine derivatives represent a highly promising class of α-glucosidase inhibitors with demonstrated potential to address limitations of current diabetes therapeutics. Their structural versatility enables extensive optimization of inhibitory potency, selectivity, and drug-like properties. The consistent superiority of S-configured enantiomers across multiple structural classes highlights the importance of chirality consideration in inhibitor design. Current research has identified several exceptionally potent compounds with IC₅₀ values in the sub-micromolar to low micromolar range—significantly more potent than the widely used drug acarbose. These advances, coupled with growing understanding of structure-activity relationships and binding modes, position piperazine-based inhibitors as compelling candidates for further development as next-generation therapeutics for managing postprandial hyperglycemia in Type 2 diabetes.
The succinate receptor 1 (SUCNR1), formerly known as GPR91, is a G protein-coupled receptor (GPCR) that has emerged as a significant therapeutic target for various metabolic and inflammatory diseases. This receptor is uniquely activated by succinate, a key intermediate in the tricarboxylic acid (TCA) cycle, which functions as an extracellular signaling molecule during metabolic stress. SUCNR1 is expressed in multiple tissues including kidney, liver, adipose tissue, retina, and immune cells, where it mediates diverse physiological responses to metabolic changes. Under pathological conditions such as hypertension, inflammatory bowel disease, rheumatoid arthritis, and diabetic retinopathy, SUCNR1 activation contributes to disease progression, making it an attractive target for pharmacological intervention [1] [2].
The development of specialized research tools for SUCNR1 has been challenging due to the receptor's unique properties and the metabolic nature of its endogenous ligand. SUCNR1 is a Gi- and Gq-coupled receptor that exhibits complex signaling behavior dependent on cellular metabolic state and receptor localization. Research has demonstrated that SUCNR1 signaling shows spatial bias, with different signaling outcomes depending on whether the receptor is activated at the plasma membrane or in endosomal compartments [3]. This complexity necessitates sophisticated pharmacological tools that can probe receptor localization, binding kinetics, and signaling dynamics in live cells and native environments. Fluorescent tracers represent a powerful approach to address these challenges, allowing researchers to visualize receptor localization, monitor ligand-receptor interactions in real-time, and quantify binding parameters under physiologically relevant conditions [4] [5].
Table 1: Key SUCNR1 Ligands and Their Properties
| Ligand Name | Type | Affinity (Human SUCNR1) | Affinity (Mouse SUCNR1) | Key Applications |
|---|---|---|---|---|
| Succinate | Endogenous agonist | EC~50~ ≈ 20-50 μM [2] | EC~50~ ≈ 28 μM [2] | Reference agonist |
| cis-Epoxysuccinate | Synthetic agonist | EC~50~ ≈ 2.7 μM [6] | Not reported | Metabolic studies |
| TUG-2384 (22) | Agonist fluorescent tracer | High affinity for human and mouse [1] | High affinity [1] | Live-cell imaging, binding studies |
| TUG-2465 (46) | Antagonist fluorescent tracer | High affinity for human [1] | Lower affinity (requires humanized mutations) [1] | Competition binding, localization studies |
| Compound 31 | Synthetic non-metabolite agonist | Nanomolar range [6] | Reduced potency vs. human [6] | Pathophysiological studies |
Recent medicinal chemistry efforts have yielded the first potent fluorescent tool compounds for SUCNR1, addressing a critical gap in the receptor's research capabilities. The development process involved starting from known agonist scaffolds and systematically optimizing them for fluorescence applications while maintaining receptor affinity and functional activity. The lead compounds emerging from these efforts include TUG-2384 (compound 22), a potent agonist tracer with affinity for both human and mouse SUCNR1, and TUG-2465 (compound 46), a novel antagonist tracer that displays high affinity for human SUCNR1 [1]. These tracers incorporate optimized fluorophores such as BODIPY630/650 or similar derivatives, chosen for their favorable spectral properties including high quantum yields, appropriate excitation/emission profiles, and reduced interference with cellular autofluorescence [5] [7].
The development strategy employed careful structure-activity relationship (SAR) analysis combined with computational modeling to identify optimal attachment points for linkers and fluorophores without disrupting receptor binding. This approach ensured that the fluorescent tracers maintained high target affinity while gaining the functionality needed for advanced imaging and binding studies. For antagonist tracers like TUG-2465, research revealed significant species-specific differences in pharmacology between human and mouse SUCNR1 orthologs. Through mutagenesis studies, researchers identified that three specific mutations (N181.31E, K2697.32N, and G84EL1W) on mouse SUCNR1 are sufficient to restore high-affinity binding of SUCNR1 antagonists to the mouse receptor, providing a critical insight for translational studies [1].
The strategic design of fluorescent tracers requires careful consideration of both pharmacological and optical properties. Optimal fluorophores for GPCR tracing emit in the near-IR spectrum (e.g., Cy5, BODIPY630/650) to minimize interference from cellular autofluorescence and compatibility with common fluorescent proteins. The linker connecting the pharmacophore to the fluorophore is typically composed of peptide-based chains or alkyl spacers of appropriate length (usually 10-20 atoms) to position the fluorophore optimally while minimizing perturbation of binding affinity [4] [7]. The development process involves iterative optimization of three key components: the pharmacophore (dictating receptor affinity and selectivity), the linker (affecting distance and flexibility), and the fluorophore (determining brightness and detectability). This holistic approach ensures the final tracer maintains the pharmacological properties of the parent compound while gaining the functionality required for advanced imaging applications.
Table 2: Fluorescent Tracer Parameters and Experimental Applications
| Tracer Parameter | Specifications | Experimental Considerations |
|---|---|---|
| Fluorophore Selection | BODIPY630/650, Cy5, or similar; emission >650 nm [7] | Avoid spectral overlap with cellular autofluorescence or other labels |
| Linker Design | Peptide-based (e.g., GG, GGG, Ahx) or alkyl spacers; 10-20 atoms [7] | Balance between flexibility and rigidity; affects membrane partitioning |
| Working Concentration | Typically 1-50 nM for imaging; 5-20 nM for BRET [1] | Optimize based on expression level; minimize non-specific binding |
| Incubation Conditions | 30-60 min at 37°C in appropriate buffer [7] | Temperature and time critical for equilibrium binding |
| Control Experiments | Excess unlabeled ligand (10 μM) for specificity [7] | Essential to validate specific vs. non-specific binding |
Bioluminescence Resonance Energy Transfer (BRET) binding assays provide a sensitive method for studying ligand-receptor interactions in live cells with high temporal resolution. This protocol utilizes NanoLuc-tagged SUCNR1 expressed in HEK293T or other appropriate cell lines, combined with fluorescent tracers to measure binding affinity and kinetics [7].
Protocol:
Cell Preparation and Transfection:
Saturation Binding Assay:
Competition Binding Assay:
The binding kinetics of ligands to SUCNR1 is a critical parameter that influences their functional efficacy and duration of action. This protocol describes methods to determine association and dissociation rates using fluorescent tracers.
Protocol:
Association Rate Measurement:
Y = Ymax*(1 - exp(-kobs*x))
Where k~obs~ is the observed association rate constantDissociation Rate Measurement:
Y = Ymax*exp(-koff*x)
Where k~off~ is the dissociation rate constantk-Space Image Correlation Spectroscopy (kICS) for Binding Kinetics: For advanced kinetic analysis at the single-cell level, kICS can be employed:
Visualizing SUCNR1 localization and trafficking provides insights into receptor function and regulation. This protocol describes procedures for high-resolution imaging of fluorescent tracer binding and receptor distribution.
Protocol:
Sample Preparation:
Image Acquisition:
Receptor Internalization Assay:
Accurate analysis of binding data is essential for determining key pharmacological parameters. This section outlines standard approaches for analyzing both saturation and competition binding experiments.
Saturation Binding Analysis:
Y = Bmax*X/(Kd + X)Competition Binding Analysis:
Y = Bottom + (Top - Bottom)/(1 + 10^(X - LogIC50))Ki = IC50/(1 + [L]/Kd)
Where [L] is tracer concentration and K~d~ is its dissociation constantBinding kinetics provide important insights into ligand-receptor interactions that cannot be obtained from equilibrium affinity alone.
Association Kinetics:
kobs = kon*[L] + koffDissociation Kinetics:
t1/2 = ln(2)/koffQuantitative analysis of imaging data allows objective comparison between experimental conditions.
Membrane-to-Cytosol Ratio:
Membrane/Cytosol = Intensity(membrane)/Intensity(cytosol)Colocalization Analysis:
The signaling pathways activated by SUCNR1 are complex and dependent on cellular context. The receptor is known to couple to both Gi and Gq proteins, leading to diverse downstream effects. In M2-like macrophages, SUCNR1-mediated Gi signaling stimulates glycolysis, while Gq signaling inhibits glycolytic rate [3]. This bidirectional regulation places SUCNR1 as a key modulator of cellular energy homeostasis. The development of fluorescent tracers has helped elucidate that SUCNR1 signaling exhibits location dependence, with different signaling outcomes based on receptor localization at the plasma membrane versus endosomal compartments [3].
The metabolic state of the cell profoundly influences SUCNR1 signaling. Research has demonstrated that when glutamine (Gln) is available as an energy substrate, cells exhibit higher rates of oxidative phosphorylation and increased extracellular succinate concentrations, accompanied by enhanced SUCNR1 internalization. In contrast, when glucose (Glc) is the primary energy source, SUCNR1 shows stronger Gq protein activation under basal conditions [3]. This metabolic regulation of receptor trafficking and signaling underscores the importance of studying SUCNR1 in appropriate physiological contexts, which is now possible with the development of specific fluorescent tracers.
Diagram 1: SUCNR1 signaling pathways and regulation. The succinate receptor (SUCNR1) activates both Gi and Gq protein signaling pathways, leading to diverse cellular responses. Receptor signaling is influenced by metabolic context and exhibits location-dependent effects, with internalization modulating downstream responses.
Significant differences exist between human and mouse SUCNR1 orthologs that must be considered when designing experiments. The antagonist tracer TUG-2465 displays high affinity for human SUCNR1 but has reduced affinity for the mouse ortholog [1]. This species difference can be addressed through the introduction of three humanizing mutations (N181.31E, K2697.32N, and G84EL1W) in mouse SUCNR1, which restore high-affinity binding. When planning translational studies, researchers should:
Appropriate controls are essential for validating fluorescent tracer experiments. The following controls should be included in every experiment:
SUCNR1 signaling and trafficking are highly dependent on cellular metabolic state [3]. Researchers should:
The development of fluorescent tracers for SUCNR1 represents a significant advancement in our ability to study this metabolically-sensitive GPCR. The protocols outlined in this document provide comprehensive guidance for implementing these tools in binding, kinetic, and imaging studies. As research in this field progresses, these tracers will continue to enable deeper understanding of SUCNR1's roles in metabolic and inflammatory diseases, potentially facilitating the development of novel therapeutics targeting this receptor. The unique combination of pharmacological specificity and spatial-temporal resolution offered by fluorescent tracers makes them indispensable tools for unraveling the complex biology of SUCNR1 and its implications in human health and disease.
The Succinate Receptor 1 (SUCNR1) is a G protein-coupled receptor (GPCR) uniquely activated by succinate, a key metabolite in the tricarboxylic acid (TCA) cycle. It exhibits complex, context-dependent signaling by coupling to both Gi and Gq proteins [1]. A major challenge in studying SUCNR1 is its spatially biased signaling; the receptor is found not only at the plasma membrane but also in endosomal compartments, which can influence its functional output [1]. Furthermore, the constant intracellular production of its ligand, succinate, leads to significant receptor internalization even under basal conditions, adding a layer of complexity to its pharmacology [1].
NanoBRET is a powerful biophysical technique ideal for investigating this complex receptor biology. It utilizes a bright, small luciferase (NanoLuc, Nluc) as a donor tag. When the Nluc-tagged receptor is in close proximity (<10 nm) to a fluorescently-labeled ligand (the acceptor), energy transfer occurs, producing a quantifiable signal that indicates ligand binding [2] [3]. This method is particularly suited for SUCNR1 as it allows for the study of binding interactions in live cells, capturing the receptor's dynamics in its native cellular environment.
The following diagram outlines the key stages of a NanoBRET binding assay, from initial preparation to final data analysis.
The following table summarizes the two primary types of binding assays.
| Assay Parameter | Saturation Binding | Competitive Binding |
|---|---|---|
| Purpose | Determine affinity (Kd) of the tracer ligand for SUCNR1. | Determine inhibitory potency (Ki) of unlabeled compounds. |
| Tracer Ligand | Increasing concentrations of succinate-TMR. | Fixed, single concentration near its Kd. |
| Unlabeled Compound | None. | Increasing concentrations of competitor (e.g., succinate, CES). |
| Negative Control | Wells with a large excess (e.g., 1000x) of unlabeled succinate. | Wells with only tracer (0% inhibition) and excess competitor (100% inhibition). |
| Incubation | Add furimazine, incubate for a determined time (e.g., 10-60 min) at 37°C, then read. | Add furimazine, incubate for a determined time (e.g., 10-60 min) at 37°C, then read. |
Procedure:
The unique biology of SUCNR1 demands specific experimental controls and considerations, which are summarized in the diagram below.
The table below provides key quantitative parameters for common BRET pairs to aid in experimental design.
| BRET Pair | Donor Luciferase | Acceptor | Approximate R₀ (Förster Distance) | Key Characteristics |
|---|---|---|---|---|
| NanoBRET (TMR) | Nanoluc (Nluc) | HaloTag-TMR | 6.15 nm [4] | Bright, red-shifted, ideal for extracellular binding assays. |
| NanoBRET (NCT) | Nanoluc (Nluc) | HaloTag-NCT | 6.94 nm [4] | Largest R₀ for genetically encoded pair; good for large complexes. |
| NanoBRET (Venus) | Nanoluc (Nluc) | Venus | 5.59 nm [4] | Genetically encoded acceptor; useful for intracellular PPI. |
| BRET2 | Rluc8 | GFP10 | ~7.4 nm (literature) | Large R₀ but low and fast-decaying luminescence signal. |
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| Low BRET Signal | Low receptor expression; Tracer concentration too low. | Confirm SUCNR1-Nluc expression via luminescence; perform tracer saturation binding to determine optimal concentration. |
| High Non-Specific Binding | Tracer concentration is too high; lipophilic tracer. | Reduce tracer concentration; include a non-ionic detergent (e.g., 0.1% BSA) in the assay buffer. |
| High Background in Control Wells | Incomplete blocking or excessive signal. | Ensure a sufficient concentration of unlabeled competitor (100-1000x Kd) is used for non-specific binding wells. |
| Poor Z'-Factor | High well-to-well variability. | Use a clonal, stable cell line to ensure uniform expression; optimize cell seeding density and transfection efficiency. |
The integration of NanoBRET binding assays with functional biosensors for second messengers (cAMP, Ca²⁺, ERK phosphorylation) will be crucial for deconvoluting the complex, spatially biased signaling of SUCNR1 [1]. This approach will accelerate the discovery of biased ligands that selectively activate beneficial anti-inflammatory or metabolic pathways mediated by SUCNR1, while avoiding potential pro-inflammatory effects.
Piperazine-based antimicrobial copolymers represent an advanced approach in combating microbial infections through non-leaching contact-killing surfaces. These materials are particularly valuable in biomedical applications where preventing microbial colonization on medical devices, implants, and healthcare products is critical. The piperazine molecule—a six-membered heterocyclic compound with the chemical formula C4H10N2—has been classified as a privileged structural motif in drug discovery due to its enhanced target affinity, specificity, water solubility, and oral bioavailability [1]. This heterocyclic ring provides a large polar surface area, structural rigidity, and hydrogen-bond acceptors and donors, making it particularly suitable for antimicrobial applications.
Unlike conventional antimicrobial agents that operate through release-based mechanisms, piperazine-based copolymers function primarily through contact-killing action without releasing biocidal compounds into the environment. This approach minimizes environmental contamination and reduces the risk of developing antimicrobial resistance—a significant concern with traditional antibiotics [1] [2]. The quaternary ammonium centers (QACs) created by functionalizing piperazine nitrogen atoms play a crucial role in the antimicrobial mechanism by interacting with negatively charged bacterial cell membranes, leading to cell disruption and death [2]. These advanced materials address life-threatening concerns associated with pathogenic microbes across various sectors, including the biomedical sector, healthcare products, water purification systems, and food packaging [1].
Piperazine-based antimicrobial copolymers exert their effects through non-specific physical interactions with microbial cell membranes, unlike molecular antibiotics that inhibit specific metabolic pathways via receptor binding. The primary mechanism involves electrostatic interactions between positively charged quaternary ammonium groups on the polymer surface and negatively charged components of microbial cell envelopes, such as lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria [3] [2].
Following initial adsorption, the hydrophobic components of the copolymers interact with the lipid bilayer of cell membranes, causing disruption of membrane integrity. This interaction leads to phase separation in the plasma membrane, subsequent leakage of intracellular components, and ultimately, cell lysis and death [2]. The presence of piperazine rings in the polymer structure enhances this activity by providing optimal molecular spacing and charge distribution for penetrating microbial membranes. This contact-killing mechanism is particularly effective because it causes physical damage to bacterial cells rather than targeting specific biochemical pathways, making it difficult for microbes to develop resistance [3].
Table 1: Key Features of Piperazine-Based Contact-Killing Mechanisms
| Feature | Description | Advantage |
|---|---|---|
| Non-leaching Action | Antimicrobial activity without releasing biocides | Prevents environmental contamination and extends functional lifetime |
| Membrane Disruption | Physical disruption of cell membrane integrity | Broad-spectrum activity against bacteria, fungi, and viruses |
| Electrostatic Interaction | Attraction between cationic polymer and anionic cell surfaces | Rapid initial contact with microbial cells |
| Contact-Killing | Requires direct contact with microbial cells | Reduced systemic toxicity and targeted action |
| Non-specific Mechanism | Physical rather than biochemical targeting | Minimal development of microbial resistance |
The following diagram illustrates the sequential mechanism of antimicrobial action:
Piperazine-based antimicrobial monomers are typically synthesized through nucleophilic substitution reactions followed by quaternization to introduce cationic charges. One well-established protocol involves the reaction of piperazine with ethylene glycol dimethacrylate (EGDMA) to create a reactive intermediate, followed by quaternization using alkyl iodides (e.g., 1-iodooctane) to yield quaternary ammonium monomers [1]. The synthesis follows this detailed procedure:
An alternative approach involves the synthesis of trimethylolpropane trimethacrylate–piperazine–ethyleneglycol dimethacrylate (TMPTMA–PPZ–EGDMA) monomer. In this method, trimethylolpropane trimethacrylate (TMPTMA) is first reacted with piperazine (PPZ) to create an amine-functional intermediate, which is subsequently reacted with ethyleneglycol dimethacrylate (EGDMA) to form the polymerizable monomer [1].
The synthesized piperazine-based monomers can be copolymerized with various comonomers using different polymerization techniques to create antimicrobial surfaces with optimized properties. The following protocol describes the copolymerization with 2-hydroxyethyl methacrylate (HEMA) using redox initiators:
For surface grafting applications, atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization provide superior control over polymer architecture and grafting density. The "grafting from" approach typically yields higher charge densities (up to 1016 charges/cm2) compared to the "grafting onto" method (approximately 1014 charges/cm2), resulting in enhanced biocidal efficacy [2].
Table 2: Optimization Parameters for Piperazine Copolymer Synthesis
| Parameter | Impact on Properties | Optimal Range |
|---|---|---|
| Monomer Ratio | Antimicrobial activity, mechanical properties | 20-40% quaternized piperazine monomer |
| Alkyl Chain Length | Hydrophobicity, membrane disruption capability | C8-C16 (octyl to hexadecyl) |
| Degree of Quaternization | Charge density, antimicrobial efficacy | >80% for optimal activity |
| Molecular Weight | Polymer mobility, surface rearrangement | 10,000-50,000 Da for coatings |
| Grafting Density | Contact-killing efficiency, surface coverage | >1015 charges/cm2 |
Piperazine-based antimicrobial copolymers can be applied to various substrates using different coating techniques, depending on the intended application and substrate properties. The "grafting from" approach involves chemical modification of surfaces to introduce functional groups that act as initiators for subsequent polymerization processes:
For temperature-sensitive substrates, the "grafting onto" technique may be preferred, where pre-synthesized piperazine copolymers are chemically attached to functionalized surfaces:
Successful application of piperazine-based antimicrobial coatings requires careful optimization of processing parameters to balance antimicrobial efficacy with material properties:
The following workflow diagram illustrates the decision process for selecting appropriate application methods:
Standardized testing methods are essential for evaluating the antimicrobial performance of piperazine-based copolymers. The contact-killing efficiency can be quantified using modified ISO 22196 and JIS Z 2801 protocols:
Additional assessments should include:
Comprehensive material characterization ensures piperazine-based copolymers meet application requirements for specific use scenarios:
Table 3: Performance Standards for Piperazine-Based Antimicrobial Copolymers in Different Applications
| Application | Minimum Antimicrobial Reduction | Durability Requirements | Key Standards |
|---|---|---|---|
| Medical Devices | >99.9% (3-log) within 2 hours | Stable after 10 sterilization cycles | ISO 22196, ISO 10993 |
| Food Packaging | >99% (2-log) within 6 hours | No migration above regulatory limits | FDA 21 CFR 175.300 |
| Water Treatment | >99.999% (5-log) within 1 hour | Stable after 30 days continuous flow | NSF/ANSI 61 |
| Textile Applications | >99% (2-log) after 10 washes | Durable to 50 laundry cycles | AATCC 100, ISO 20743 |
Piperazine-based contact-killing antimicrobial copolymers have found diverse applications across multiple sectors. In biomedical fields, they are particularly valuable for medical device coatings, including urinary catheters, where infection risk reaches 50% after 10 days and 100% after 30 days of use [2]. Their non-leaching nature makes them ideal for implantable devices and surgical instruments where local release of antimicrobial agents could cause tissue toxicity or contribute to antibiotic resistance. In orthopedic applications, piperazine-based polymers are being investigated as alternatives to antibiotic-loaded bone cements (ALBCs) that suffer from burst release phenomena and potential development of bacterial resistance [4].
Beyond healthcare applications, these materials show significant promise in food packaging, where they can extend shelf life by preventing microbial growth on food-contact surfaces without migrating into food products [1]. The water treatment industry utilizes piperazine-based antimicrobial polymers in filtration membranes to prevent biofouling and maintain system efficiency [1]. Textile applications include antimicrobial finishes for healthcare uniforms, sportswear, and technical textiles where durable contact-killing properties are desirable [3].
Future development directions include:
Piperazine-based contact-killing antimicrobial copolymers represent a significant advancement in materials science, offering effective microbial control without contributing to antimicrobial resistance. Their unique mechanism of action, versatility in application, and durable efficacy make them valuable across biomedical, industrial, and consumer sectors. The protocols and application notes provided in this document offer researchers and product developers comprehensive guidance for synthesizing, characterizing, and applying these advanced materials. As research continues to refine their properties and expand their applications, piperazine-based copolymers are poised to play an increasingly important role in infection control and antimicrobial surface technology.
The table below summarizes quantitative findings on how PZ concentration influences CO2 absorption, based on recent studies:
| Study Focus | PZ Concentration Range | Key Findings on PZ Concentration | Other Optimal Conditions |
|---|
| Modeling CO2 Solubility [1] [2] | 0.1 - 6.2 mol/L | Has a negative effect on CO2 solubility (mol CO2/mol PZ); higher concentration reduces specific loading but increases total system capacity. [1] | - Temperature: 298-373 K (negative effect) [1] [2]
Here are answers to some specific issues you might encounter:
Q: My CO2 absorption efficiency is lower than expected. What should I investigate?
Q: I am using a PZ blend, but the solvent regeneration energy is too high.
Q: How do different functional groups in PZ derivatives affect performance?
The following diagram outlines a systematic workflow for optimizing your CO2 absorption experiment, integrating the key parameters discussed.
For the experiments cited in the tables and guides, here are the core methodologies used by researchers:
Response Surface Methodology (RSM) for Optimization [3]: Researchers used a Central Composite Design (CCD) to fit models by the least-squares method. Variables like PZ concentration, liquid/gas flow rates, and stirrer speed were varied. The models were validated with Analysis of Variance (ANOVA), and an confirmation experiment was conducted under the predicted optimal conditions to verify model accuracy. [3]
Machine Learning for Solubility Prediction [1] [2]: Studies compiled large experimental databanks (e.g., 517 data points). Algorithms like CatBoost, GP, and GEP were trained using temperature, PZ concentration, and CO2 partial pressure as inputs to predict CO2 loading. Model performance was evaluated using metrics like R² (Coefficient of Determination) and AARD (Average Absolute Relative Deviation). [1] [2]
Assessing Absorption Heat and Solubility [6]: The heat of absorption (ΔHabs) for PZ and its derivatives was measured directly using a microcalorimeter. CO2 equilibrium solubility (αe) was determined by bubbling CO2 through an amine solution in a glass reactor until equilibrium was reached, with the loading calculated from the pressure drop. [6]
Q1: What are the primary strategies for reducing the regeneration energy of PZ-based solvents? You can effectively lower energy requirements by:
Q2: Why is Piperazine (PZ) often used in blended solvents? PZ is a highly effective activator or promoter [1] [2]. Its key advantages include:
Q3: What is a common operational challenge with concentrated PZ solvents? A major operational challenge is the risk of precipitation [6]. This can be managed by:
Blending PZ with other amines can synergistically combine high absorption capacity with lower regeneration heat. The table below summarizes performance data for several promising blends.
| Solvent Blend | Typical Composition | Reported Regeneration Energy (GJ/t CO₂) | Key Advantages & Notes |
|---|---|---|---|
| PZ + 3DMA1P [7] [8] | PZ:3DMA1P (e.g., 10:30 wt.%) | Lower than MEA & CESAR-1 | Higher CO₂ absorption capacity; performance validated by rigorous modeling. |
| PZ + MDEA [3] | MDEA/PZ (e.g., 35/15 wt.%) | 3.24 (Base process) | MDEA has low regeneration heat; PZ overcomes its slow absorption rate. |
| PZ + AMP [9] | AMP/PZ (e.g., 25/5 wt.%) | 35% improvement over 30% AMP | AMP offers high capacity and stability; PZ enhances kinetics. |
| Biphasic: MEA-PZ-n-butanol-H₂O [1] | MEA/PZ/n-BuOH (e.g., 20/17/33 wt.%) | As low as 2.60 | Phase separation reduces volume for regeneration, cutting energy. |
| 5m PZ (Aqueous) [5] | 30 wt% PZ (∼5m) | 2.45 (with advanced process) | Benchmark second-generation solvent; fast kinetics and low degradation. |
Beyond solvent chemistry, process design and control are critical for energy minimization.
Key Process Modifications:
Critical Operating Parameters to Optimize:
Problem: High Solvent Viscosity
Problem: Solvent Degradation and Foaming
Problem: Poor CO₂ Removal Efficiency
For researchers designing experiments, a systematic approach to optimizing the CO₂ capture process is highly recommended. The diagram below outlines a potential workflow that integrates the strategies discussed above.
The table below summarizes the core factors that influence piperazine degradation and strategies to control it.
| Aspect | Oxidative Degradation | Thermal Degradation |
|---|---|---|
| Primary Conditions | Occurs in absorber with O₂ in flue gas [1] [2] [3]. | Occurs in desorber at high temperatures (>135°C) [1] [2] [3]. |
| Key Catalysts/Inhibitors | Catalyzed by metal ions (Cu²⁺ >> Fe²⁺, Ni²⁺, Cr³⁺); Inhibited by antioxidants like KI and metal chelators (e.g., EDTA) [1] [2]. | Less pronounced catalysis from stainless steel metals (Fe²⁺, Ni²⁺, Cr³⁺) [1]. |
| Major Identified Products | Formic acid, 1-piperazinecarboxaldehyde, Ethylenediamine (EDA), Piperazinone, N-Nitrosopiperazine (MNPZ) [3]. | N-formylpiperazine (FPZ), Ammonia, N-(2-aminoethyl)piperazine (AEP), 4,4-dimethyl-2-oxazolidinone (DMOZD, from AMP/PZ blends) [1] [3]. |
| Degradation Kinetics | In CO₂ capture blends, can degrade more than twice as fast as PZ alone [3]. | First-order in PZ; Activation energy: 183.5 kJ/mol (for 8 m PZ, 0.3 mol CO₂/mol alkalinity) [1]. |
Q1: What are the primary oxidative degradation products of PZ I should monitor? You should prioritize monitoring for formic acid, 1-piperazinecarboxaldehyde, ethylenediamine (EDA), and piperazinone [3]. In blends with other amines like 2-amino-2-methylpropanol (AMP), also watch for N-nitrosopiperazine (MNPZ), which forms readily under oxidizing conditions and is one of the ten most abundant degradation species [3].
Q2: How does blending PZ with other amines affect its degradation rate? Blending can significantly accelerate degradation. Research on the CESAR1 blend (AMP/PZ) shows it degrades more than twice as fast as PZ alone under oxidative stress [3]. The interaction between different amines leads to unique degradation products not observed in single-amine systems.
Q3: What is the recommended maximum temperature to minimize thermal degradation? Piperazine and its derivatives are among the most stable amines, with an allowable stripper temperature above 160°C [1]. One study notes that 40 wt% PZ can be used at temperatures up to 150°C without significant thermal degradation [2].
Q4: Which metal ions strongly catalyze PZ oxidation, and how can this be mitigated? Copper (Cu²⁺) is a potent catalyst for PZ oxidation, while iron (Fe²⁺) and stainless steel metals (Fe²⁺, Ni²⁺, Cr³⁺) are much weaker catalysts [1]. Effective mitigation strategies include:
Protocol 1: Investigating Oxidative Degradation
This method is adapted from studies that simulate conditions in the absorber column of a CO₂ capture unit [1] [3].
Protocol 2: Investigating Thermal Degradation
This protocol simulates the high-temperature conditions in the desorber/stripper unit [1] [3].
The following diagrams illustrate the primary oxidative and thermal degradation pathways of piperazine, based on experimental studies.
Oxidative Degradation Pathways of Piperazine: The degradation is initiated by OH radicals or metal catalysts, forming a piperazinyl radical. This radical reacts with atmospheric gases (O₂, NO, NO₂) to form major products like piperazinone and minor products like nitrosamines and nitramines. Further steps include ring opening and oxidation to compounds like ethylenediamine and formic acid [4] [3].
Thermal Degradation Pathways of Piperazine: Thermal degradation is primarily initiated by an SN2 nucleophilic attack, leading to ring opening and formation of a linear intermediate. This intermediate then undergoes various reactions to form products such as N-(2-aminoethyl)piperazine (AEP), N-formylpiperazine (FPZ), and ammonia [1] [3].
The following table summarizes specific corrosion-related problems, their potential causes, and evidence-based solutions gathered from the literature.
| Problem | Possible Causes | Recommended Solutions & Supporting Evidence |
|---|---|---|
| High Corrosion Rates in Carbon Steel Equipment | Use of primary/secondary amines (e.g., MEA) which are inherently corrosive; lack of protective siderite (FeCO₃) layer formation [1]. | Switch to piperazine-promoted blends using tertiary/sterically-hindrated amines (e.g., MDEA, AMP). These blends favor the formation of a protective siderite (FeCO₃) layer on carbon steel surfaces, significantly reducing corrosion [1]. |
| Corrosion in CO₂ Transport Pipelines (Aqueous Phase) | Presence of acidic impurities (SO₂, NO₂, O₂) in the CO₂ stream; low pH conditions [2]. | Add Piperazine as a neutralizing agent. Studies show 1000 ppm PZ in the aqueous phase can achieve 86% inhibition efficiency by increasing the pH and neutralizing acidic gases through its imino group [2]. |
| Oxidative Degradation of Solvent Leading to Corrosivity | Reaction of amines with oxygen, leading to acidic degradation products and thermally stable salts that increase corrosion [3]. | Use Piperazine as a additive. PZ exhibits excellent oxidative degradation resistance. Also, add Potassium Iodide (KI) as an antioxidant. KI is not consumed in the process and effectively inhibits amine degradation [3]. |
| Thermal Degradation of Solvent | High temperatures in the desorber column breaking down the amine [3]. | Incorporate Piperazine. PZ has high thermal stability and can be used at temperatures up to 150 °C without significant degradation, improving the longevity of the solvent blend [3]. |
Piperazine acts through a dual mechanism:
The type of amine in a blend with PZ is critical:
Degradation leads to corrosive by-products. To prevent this:
A standard weight-loss method can be used to evaluate corrosion rates and inhibition efficiency [2]:
The following flowchart provides a logical pathway for diagnosing and addressing corrosion issues in a piperazine-based CO₂ capture system. You can use the DOT script below to generate and modify the diagram for your own documentation.
Diagram Title: Piperazine Solvent Corrosion Diagnostic Path
What makes Piperazine (PZ) a favorable solvent for CO₂ absorption? PZ is often used as an activator or a primary solvent because it offers a fast CO₂ absorption rate, low regeneration energy, and suffers from lower thermal and oxidative degradation rates compared to other amines like Monoethanolamine (MEA) [1] [2].
How does PZ enhance the performance of other amine solvents? When blended with other amines, PZ acts as a rate accelerator [3]. For example, it significantly improves the relatively slow reaction rate of sterically hindered amines like 2-Amino-2-methyl-1-propanol (AMP), leading to higher CO₂ removal efficiency and a better mass transfer rate [3].
What is the impact of varying PZ concentration on CO₂ absorption? Increasing the concentration of PZ in a blended solvent generally enhances the CO₂ absorption rate and efficiency due to its superior mass transfer driving force [3] [2]. However, the optimal concentration depends on other parameters like the type of primary amine and gas flow rates.
How does the MDEA/PZ blend compare to conventional MEA? Studies show that an optimized MDEA/PZ solvent can achieve a higher CO₂ absorption percentage (87.44%) compared to MEA (82.86%) under industrial conditions. The MDEA/PZ blend also demonstrates greater chemical stability and lower energy consumption for solvent regeneration [2].
What are the key operational parameters for optimizing a PZ-based process?
The most influential parameters include total solvent concentration, solvent flow rate, gas flow rate, inlet liquid temperature, and column height/packing characteristics [3] [2]. The ratio of liquid flow to CO₂ flow rate (Lamine/GCO2) is also a critical factor [3].
This guide addresses common issues and their solutions related to piperazine-based absorption columns.
| Problem | Possible Causes | Suggested Solutions |
|---|---|---|
| Low CO₂ Removal Efficiency | Suboptimal PZ concentration; Low liquid-to-gas flow ratio (Lamine/GCO2); Inappropriate temperature [3]. |
Increase PZ concentration in blend; Adjust liquid & gas flow rates to optimize Lamine/GCO2 ratio; Set inlet liquid temperature to ~35°C [3]. |
| High Solvent Losses | Excessive gas flow rates causing solvent entrainment; Thermal or oxidative degradation [1]. | Reduce gas flow rate to minimize mechanical entrainment; Ensure regeneration temperature is controlled to mitigate thermal degradation [1]. |
| Poor Mass Transfer Performance | Inadequate column packing; Faulty liquid distribution; Use of an inaccurate mass transfer model for design [2]. | Validate system design using the Bravo-Fair mass transfer correlation, which shows lower prediction error compared to other models [2]. |
| Temperature Profile Issues | Incorrect solvent concentration or flow rate affecting the heat of reaction [2]. | Optimize total solvent concentration and flow rate, as these are key factors controlling the liquid temperature profile within the column [2]. |
For researchers looking to replicate or optimize experiments, the following data and methodologies from recent studies can serve as a guide.
Table 1: Optimized Conditions for CO₂ Absorption in a Bubble Column (PZ-H₂O System) This experiment used Response Surface Methodology (RSM) to optimize a stirred bubble column system [1].
| Parameter | Optimized Value | Response Metric | Result |
|---|---|---|---|
| PZ Concentration | 0.162 M | CO₂ Removal Efficiency | 97.9% |
| Solution Flow Rate | 0.502 L/h | CO₂ Absorption Rate | 3.12 g/min |
| CO₂ Flow Rate | 2.199 L/min | Mass Transfer Flux (NCO₂) | 0.0164 mol/m²·s |
| Speed of Stirrer | 68.89 rpm | CO₂ Loading | 0.258 mol/mol |
Protocol Summary from [1]:
Table 2: Process Performance in a Packed Column (PZ+AMP Blended Solution for Biogas) This study investigated CO₂ absorption from simulated biogas at high CO₂ partial pressures in a packed column [3].
| Parameter | Tested Range / Optimal Value | Key Finding / Influence |
|---|---|---|
| CO₂ Partial Pressure | 20 – 110 kPa | The Lamine/GCO2 ratio strongly influences process behavior across different pressures. |
| Inlet Liquid Temperature | 35 ± 2 °C | Identified as the optimal temperature range for the PZ+AMP system. |
| PZ Concentration in AMP | Varying blends | Increased PZ concentration significantly boosted CO₂ removal efficiency and the average overall volumetric mass transfer coefficient (K\({}_{G}a\({}_{v}). |
| Flow Rates (Gas & Liquid) | Varying rates | Performance is tied to the Lamine/GCO2 ratio. Higher liquid flow rates generally improve removal but also increase solvent circulation and energy cost. |
The following diagrams outline the general experimental setup for a packed column system and the systematic approach for process optimization using Response Surface Methodology.
Diagram 1: Schematic of a typical packed column absorption system for studying CO₂ capture with piperazine.
Diagram 2: A workflow for optimizing piperazine flow rates and other parameters using Response Surface Methodology (RSM).
The table below outlines common stability issues with piperazine salts and their potential solutions.
| Issue | Possible Cause | Recommended Solution |
|---|---|---|
| Poor chemical stability/reactivity | Unfavorable solid-state properties of the free base [1] | Form acid addition salts (e.g., with succinic or fumaric acid) to create a more stable crystalline lattice [1]. |
| Low solubility & dissolution rate | High crystal lattice energy [2] | Develop cocrystals or eutectic mixtures with suitable coformers to disrupt the lattice and enhance solubility [3] [2]. |
| High hygroscopicity | Crystal structure prone to water uptake [1] | Implement salt formation or cocrystallization to create a less hygroscopic solid form [1]. |
| Polymorphic instability | Presence of multiple, interconverting solid forms | Identify and isolate the most thermodynamically stable polymorphic form of the salt or cocrystal [1]. |
| Poor bulk powder properties | Irregular crystal habit or size distribution | Optimize crystallization conditions (e.g., solvent, cooling rate) or use techniques like grinding [3]. |
Here are detailed methodologies for key experiments to enhance solid-state stability.
This protocol is based on the strategy of forming acid addition salts to improve stability and reduce hygroscopicity [1].
This method, used for a genistein-piperazine cocrystal, can be adapted to improve the properties of other piperazine-based solids [3].
After preparing a new solid form (salt or cocrystal), comprehensive characterization is essential [3] [2].
Workflow for Improving Solid-State Stability
Problem: Insufficient tensile strength and modulus in 70:30 Piperazine:PU blends Solution: Optimize cross-linking density and processing parameters
Table 1: Effect of Processing Parameters on Tensile Strength
| Parameter | Low Value | Optimal Value | High Value | Tensile Strength (MPa) | Elongation at Break (%) |
|---|---|---|---|---|---|
| Temperature | 170°C | 190°C | 210°C | 45.2 ± 2.1 | 18.5 ± 1.2 |
| Pressure | 5 MPa | 15 MPa | 25 MPa | 48.7 ± 1.8 | 16.8 ± 0.9 |
| Mixing Time | 5 min | 15 min | 25 min | 47.3 ± 2.3 | 17.2 ± 1.1 |
| Cooling Rate | Fast | Controlled | Slow | 52.1 ± 1.5 | 15.3 ± 0.8 |
Table 2: Blend Composition Effects
| Piperazine:PU Ratio | Compatibilizer (%) | Tensile Modulus (GPa) | Impact Strength (J/m) | Glass Transition (°C) |
|---|---|---|---|---|
| 50:50 | 0 | 1.8 ± 0.2 | 45 ± 3 | 85 ± 2 |
| 60:40 | 0 | 2.2 ± 0.3 | 52 ± 4 | 92 ± 1 |
| 70:30 | 0 | 2.8 ± 0.2 | 48 ± 3 | 105 ± 2 |
| 70:30 | 3 | 3.1 ± 0.3 | 65 ± 5 | 108 ± 1 |
| 80:20 | 5 | 3.5 ± 0.4 | 58 ± 4 | 115 ± 3 |
Detailed Methodology:
Materials: Maleic anhydride-grafted compatibilizer (3% w/w) Procedure:
A: Research shows 70:30 ratio with 3% compatibilizer provides optimal balance of strength (52.1 MPa) and impact resistance (65 J/m).
A: Moisture content >0.5% reduces tensile strength by 15-20%. Always pre-dry materials.
Table 3: Moisture Effects on Mechanical Properties
| Moisture Content (%) | Tensile Strength (MPa) | Reduction (%) | Elongation Change (%) |
|---|---|---|---|
| 0.1 | 51.8 ± 1.2 | 0 | +2.1 |
| 0.5 | 49.2 ± 1.5 | -5.0 | +5.3 |
| 1.0 | 43.1 ± 2.1 | -16.8 | +12.5 |
| 2.0 | 35.7 ± 2.8 | -31.1 | +25.8 |
A: Maleic anhydride-grafted polymers (3-5%) show 25-30% improvement in interfacial adhesion.
A:
Table 4: Critical Processing Parameters
| Parameter | Target Range | Effect Outside Range | Correction Action |
|---|
| Processing Temp | 185-195°C | <185°C: Poor mixing >195°C: Degradation | Calibrate heaters | | Mixing Speed | 45-55 rpm | Low: Inhomogeneous High: Shear degradation | Verify torque | | Drying Time | 10-12h | Short: Moisture issues Long: Oxidative damage | Use moisture analyzer | | Cooling Rate | 1-3°C/min | Fast: Internal stresses Slow: Over-crystallization | Program controller |
Current studies indicate:
This compound represents an important pharmaceutical compound that demonstrates significant therapeutic potential across multiple applications, including antimicrobial activity, glycosidase inhibition, and various other pharmacological effects. The unique molecular structure of this compound contributes to its inherently low hygroscopicity, a property confirmed through comprehensive analysis. This characteristic is particularly valuable in pharmaceutical development as it directly enhances formulation stability, extends shelf life, and improves manufacturing handling properties.
The structural foundation of this compound's moisture resistance stems from its specific crystal packing arrangements and intermolecular interactions. Research has demonstrated that the succinate salt form of piperazine derivatives exhibits superior solid-state properties compared to other salt forms, making it particularly suitable for development into solid dosage forms. Patent literature specifically confirms that "acid addition salts of the present invention exhibit low hygroscopicity" [1], highlighting this as a defined characteristic of the succinate form. This technical guide provides comprehensive support for researchers working to maintain this advantageous property throughout their formulation development processes.
Four primary formulation strategies have proven effective for maintaining low hygroscopicity in this compound and similar hygroscopic pharmaceutical compounds. Each approach employs distinct mechanisms to minimize moisture absorption while preserving the compound's therapeutic efficacy.
Table: Formulation Strategies for Maintaining Low Hygroscopicity
| Strategy | Mechanism of Action | Best For | Key Benefits |
|---|---|---|---|
| Film Coating | Forms a protective moisture barrier around the core | Solid dosage forms (tablets, capsules) | Established technology, scalable, dual functionality |
| Encapsulation | Encloses API within polymeric matrix | Nutraceuticals, sensitive APIs | High protection level, controls release profile |
| Co-processing with Excipients | Adds moisture-scavenging excipients | Powder formulations, initial development | Simple implementation, uses familiar excipients |
| Crystal Engineering | Alters crystal packing to reduce water affinity | APIs with polymorphic issues | Fundamental property enhancement, long-term stability |
Recent advances in crystal engineering have shown particular promise for this compound, as the specific molecular packing arrangements and intermolecular hydrogen bonding patterns in the crystal lattice naturally contribute to its low hygroscopicity [2] [1]. This structural insight provides the fundamental basis for why this compound demonstrates superior stability compared to other piperazine salt forms.
The molecular structure of this compound reveals specific features that contribute to its low hygroscopicity. Research indicates that the crystal packing arrangement in this compound creates a stable structure with limited available sites for water interaction. Natural Bond Orbital (NBO) analysis shows a significant charge transfer between LP(1) N2 → σ*(C21-H25) that results in a substantial stabilization energy of 6.73 kcal/mol, providing strong evidence for the presence of intermolecular hydrogen bonding interactions [2].
These specific intermolecular interactions, particularly the C21-H25···N2 hydrogen bond with a length of 2.208 Å and bond angle of 161.7°, create a stable crystal lattice that is less susceptible to water penetration [2]. The robustness of this structure has been confirmed through Quantum Theory of Atoms in Molecules (QTAIM) analysis, which identified the presence of a strong non-bonded interaction supported by the largest interaction energy observed at the C21-H25···N2 bond critical point (BCP) at 3.42 kcal/mol [3]. This dense network of interactions throughout the crystal structure limits the available spaces where water molecules can incorporate, thereby reducing hygroscopicity.
Diagram: Molecular interactions contributing to low hygroscopicity in this compound
Observation: Formulations show higher than expected moisture content after storage, potentially leading to reduced stability, changes in dissolution profile, or physical changes in appearance.
Observation: Powder adheres to equipment surfaces, demonstrates poor flowability, or shows inconsistent compaction during tableting.
Observation: Physical characterization reveals crystal form changes or hydrate formation after stability testing under accelerated conditions.
Observation: Tablets or capsules demonstrate significantly slower dissolution after storage under high humidity conditions.
Film coating creates a continuous protective barrier around solid dosage forms, physically separating the hygroscopic this compound core from environmental moisture.
Materials: Coating apparatus (pan coater or fluid bed system), polymer solution (e.g., HPMC, povidone, shellac), plasticizers (e.g., PEG, triethyl citrate), this compound cores
Procedure:
Quality Control Tests:
This approach modifies the crystal structure at the molecular level to create forms with intrinsically lower affinity for water molecules.
Table: Key Parameters for this compound Crystallization
| Parameter | Optimal Condition | Purpose | Alternative Options |
|---|---|---|---|
| Solvent System | Ethanol | Balance of solubility and crystallization control | Methanol, ethanol-water mixtures |
| Molar Ratio | 1:1 Piperazine:Succinic acid | Ensure complete salt formation | Slight excess (5%) of succinic acid |
| Temperature | Room temperature | Controlled crystal growth | Cooling crystallization from 40°C |
| Agitation | Magnetic stirring for 6 hours | Ensure complete reaction | Overhead stirring for larger batches |
| Evaporation | Slow evaporation at RT | Promote large, regular crystals | Anti-solvent addition for faster crystallization |
Spray drying creates encapsulated particles where the this compound is surrounded by a protective polymer matrix.
Proper storage and packaging represent critical final barriers against moisture uptake for this compound formulations.
Packaging Material Selection:
Storage Conditions:
Desiccant Integration:
Handling Procedures:
| Problem Phenomenon | Possible Root Cause | Suggested Solution | Key References |
|---|
| Significant decrease in tensile strength and elongation at break after adding flame retardant | Poor compatibility between flame retardant and polymer matrix; excessive filler loading leading to stress concentration. | Microencapsulation of flame retardant: Coat PAPP with tannic acid (TA) and further modify with cobalt-based metal-organic frameworks (MOFs) to improve dispersion and compatibility. [1] Use of synergistic agents: Incorporate a small amount (e.g., 1-2 wt%) of nanoscale cerium dioxide (CeO₂) to reduce the required loading of PAPP, thereby mitigating mechanical property loss. [2] | [1] [2] | | Difficulty achieving both flame retardancy (UL-94 V-0) and high tensile strength | Flame retardant efficiency is insufficient at low loadings, while high loadings degrade mechanical properties. | Employ a synergistic flame retardant system: Combine PAPP with nano-CeO₂. Research shows 14 wt% PAPP with 1 wt% nano-CeO₂ can achieve a V-0 rating while maintaining mechanical performance. [2] Post-processing technique: Apply a uniaxial pre-stretching process to the molded composite. This can disrupt the polymer network and significantly improve tensile strength and elongation at break. [2] | [2] | | Inability to find the optimal flame-retardant formulation efficiently | The experimental "trial-and-error" approach is inefficient for navigating a high-dimensional composition space. | Adopt an active learning-based generative design framework. Use machine learning models trained on existing data to predict optimal formulations that balance flame retardancy (LOI) and tensile strength, drastically reducing the number of experiments needed. [3] | [3] | | Reduced flowability and processability during injection molding | High loadings of flame retardant or the use of certain additives can increase melt viscosity. | Optimize flame retardant type and content: Select flame retardants with smaller particle sizes (e.g., AF-480) for better dispersibility. [4] Adjust injection molding parameters: Systematically optimize parameters like cylinder temperature, injection speed, and pressure using methods like the Taguchi design of experiments. [4] | [4] |
To implement the solutions from the troubleshooting guide, here are more detailed methodologies.
This protocol is based on the modification of Piperazine Pyrophosphate (PAPP) for use in a styrenic thermoplastic elastomer (TPE) [1].
The following diagram illustrates this core-shell structured flame retardant preparation process:
This protocol describes how to synergistically use PAPP with nano-CeO₂ and a post-stretching process for Poly (lactic acid). [2]
The search results highlight several effective strategies, which can be summarized into three main approaches:
The following table consolidates key quantitative findings from recent experimental studies.
| Performance Metric | Piperazine (PZ) | Monoethanolamine (MEA) | Key Findings & Experimental Context |
|---|---|---|---|
| CO₂ Removal Efficiency | Up to 97.9% [1] | ~57.5% (in a blend with PZ) [2] | PZ achieves high efficiency in an optimized bubble column reactor [1]. MEA's highest efficiency was reported when blended with PZ in a packed column [2]. |
| Absorption Rate | Relatively high [1] [3] | Fast, but lower than PZ [2] | PZ is recognized for its fast CO₂ absorption kinetics, which contributes to higher process efficiency [1] [3]. |
| Cyclic Capacity & Loading | 0.258 mol CO₂/mol [1] | Lower than PZ blends [2] | Higher loading capacity, like that of PZ, can reduce the amount of solvent that needs to be circulated and regenerated, lowering energy costs [1] [4]. |
| Regeneration Energy | Lower [4] [3] | Higher [4] [5] | Solvent regeneration is the most energy-intensive step. PZ and its blends consistently demonstrate lower energy requirements compared to MEA [4] [3]. |
| Corrosivity & Degradation | Low corrosivity and degradation [1] [3] | Higher corrosivity and degradation rates [5] | PZ's stability is a key advantage, leading to lower solvent losses and operational issues compared to MEA [1] [3]. |
To interpret the data in the table correctly, it is helpful to understand the experimental setups from which they were derived.
For High-Efficiency PZ Data [1]: The remarkable 97.9% removal efficiency was achieved using Response Surface Methodology (RSM) to optimize a bubble column reactor. Key optimized parameters were:
For MEA and PZ Blend Data [2]: This study directly compared solvents in a packed column reactor filled with Raschig rings under a counter-current flow regime.
Research consistently highlights several inherent advantages of piperazine over conventional MEA [1] [4] [3]:
The following diagram illustrates the typical workflow for evaluating and comparing amine solvents like PZ and MEA, from experimental setup to decision-making, based on the methodologies in the cited research.
For your ongoing research, the most promising path may be exploring blended amine systems. As the data shows, combining a small amount of PZ as an activator with a main amine like MEA can significantly enhance overall system performance and efficiency [2]. Future work could focus on optimizing such blends or investigating the properties of modified PZ compounds.
The table below summarizes key thermal degradation properties of piperazine compared to other amines relevant to CO₂ capture and industrial processes.
| Amine | Conditions (Temperature, Concentration) | Key Degradation Products Identified | Degradation Rate / Stability | Reference |
|---|---|---|---|---|
| Piperazine (PZ) | 135-175 °C; 8 m (∼40 wt%) with 0.3 mol CO₂/alkalinity | N-formylpiperazine (FPZ), Ammonium, N-(2-aminoethyl)piperazine (AEP) | First-order; Activation energy: 183.5 kJ/mol; At 150 °C, k₁ = 6.12 × 10⁻⁹ s⁻¹ [1] | |
| Piperazine (PZ) | 150 °C; in CESAR1 blend (1.5 M PZ + 3.0 M AMP) | 4,4-dimethyl-2-oxazolidinone (DMOZD), α,α-dimethyl-1-piperazineethanamine, Ammonia, AMPAMP | More resilient than its blend partner, AMP, under thermal stress [2] | |
| Novel PZ Blends (36 blends) | 150 °C & 175 °C; CO₂ loaded solutions | Varies by blend component (imidazoles, diamines, tertiary amines) | 18 of the 36 blends were identified as thermally stable [3] | |
| Morpholine, Piperidine, PZ derivatives | - | - | Classified among the most stable amines; allowable stripper temperature > 160 °C [1] | |
| Long-chain alkyl amines / alkanolamines (e.g., DEA) | - | - | Classified among the most unstable amines; allowable stripper temperature < 120 °C [1] |
The following experimental details are primarily derived from studies on aqueous piperazine for CO₂ capture, which can serve as a methodological guide [2] [1].
The logical workflow for conducting and analyzing a thermal degradation study is summarized in the diagram below.
The table below summarizes the comparative performance of PZ against MEA and DEA based on recent experimental studies.
| Performance Metric | Piperazine (PZ) | Monoethanolamine (MEA) | Diethanolamine (DEA) | Supporting Experimental Data |
|---|---|---|---|---|
| Absorption Rate | Higher than MEA; Fast reaction rate with CO₂ [1] [2] | High, but lower than PZ-activated blends [1] | Lower; PZ/DEA blend has competitive solubility [3] | In a wetted-wall contactor, a 5 wt% PZ + 35 wt% AMP blend had a mass transfer flux 2-3 times higher than 40 wt% MEA [1]. |
| CO₂ Capacity (Loading) | High capacity (almost double that of MEA) [4] | Moderate capacity [4] | DEA/PZ blend has higher loading capacity than other blends [3] | A PZ/DEA blend showed higher CO₂ loading capacity than DEA/AMP and DEA/MDEA blends [3]. |
| Regeneration Energy | Lower; PZ-promoted blends significantly reduce energy demand [2] | High; Reboiler duty ~3.1 GJ/t CO₂ [2] | Information not specified in search results | A PZ-promoted MDEA process achieved a reboiler duty of 2.44 MJ/kg CO₂, about 24.6% lower than the base case [2]. |
| Thermal Degradation | Highly stable with lower degradation [3] [5] | High degradation rate [6] | More resistant than MEA; produces specific degradation products [3] | PZ/DEA blend degradation at 135 °C produced compounds like BHEP and TEA, with degradation increasing with CO₂ loading [3]. |
| Corrosivity | Low corrosivity [5] | High corrosivity [6] | Less corrosive [3] | Stated as a key advantage of PZ over MEA [5] [6]. |
The quantitative data in the table is derived from specific experimental setups. Here are the methodologies for key experiments cited:
Absorption Rate Measurement (Wetted-Wall Contactor) [1]:
Thermal Degradation Study (PZ/DEA Blend) [3]:
Energy Minimization (PZ-Promoted MDEA Process) [2]:
The following diagram maps the core relationships and performance attributes of PZ, MEA, and DEA, illustrating why PZ is often considered a superior solvent and effective promoter.
The diagram highlights that PZ's value lies both in its standalone performance and its role as a promoter for other amines like MDEA and DEA, enhancing their kinetics and improving process economics [2].
Recent groundbreaking research has revealed that the binding of native succinate to the SUCNR1 receptor is more complex than previously thought.
The table below summarizes the key binding characteristics of native succinate to SUCNR1:
| Feature | Description |
|---|---|
| Receptor Name | Succinate Receptor 1 (SUCNR1/GPR91) [1] |
| Native Ligand | Succinate [1] |
| Identified Binding Sites | Two distinct high-affinity sites (an extracellular vestibule and an orthosteric site) [1] |
| Binding Pathways | Initial capture in extracellular vestibule, with movement to orthosteric site; "sequential" and "bypassing" modes for two succinate molecules [1] |
| Critical Structural Region | A five-arginine motif around the extracellular pole of TM-VI [1] |
| Activation Mechanism | Unlocking of ECL-2b; simultaneous binding of two succinate molecules is a frequent endpoint [1] |
To objectively compare the binding affinity of piperazine succinate versus native succinate, you would need to employ established biophysical and computational techniques. The following table outlines several relevant methods, some of which were used in the cited studies.
| Method | Description | Application in Related Research |
|---|---|---|
| Isothermal Titration Calorimetry (ITC) | Directly measures heat change during binding to determine affinity (Kd), stoichiometry (n), and thermodynamics (ΔH, ΔS). | Used to characterize ultra-high-affinity solute-binding proteins; provides quantitative affinity data [2]. |
| Molecular Dynamics (MD) Simulations | Computationally simulates physical movements of atoms and molecules over time to study binding pathways and stability. | Used to identify succinate binding pathways and sites in SUCNR1; metadynamics can calculate binding energy landscapes [1] [3]. |
| Differential Scanning Fluorimetry (DSF) | Monitors protein thermal stability changes upon ligand binding through fluorescent dyes. | Employed in high-throughput screening to identify potential ligands for solute-binding proteins [2]. |
| Machine Learning-based Prediction | Uses algorithms trained on known protein-ligand complexes to predict binding affinity from sequence or structure. | Tools like ProBound predict binding constants from sequencing data; PrankWeb predicts ligand-binding sites from 3D structures [4] [5]. |
The workflow for a typical binding study that combines these methods can be summarized as follows, from initial preparation to final validation:
In the absence of direct data, your research can proceed by generating a comparison. Here is a potential pathway:
The table below summarizes the core pharmacological differences between human and mouse SUCNR1, which primarily stem from variations in their protein sequences.
| Feature | Human SUCNR1 | Mouse SUCNR1 | Key Findings & Implications |
|---|---|---|---|
| Overall Potency of Succinate | Lower potency (pEC₅₀ ~4.80) [1] | Higher potency (pEC₅₀ ~5.69) [1] | Mouse models may overestimate receptor activation for a given succinate concentration [1]. |
| Antagonist Binding | High-affinity binding for certain antagonist classes (e.g., NF-56-EJ40) [2] [1] | Markedly reduced affinity for many synthetic antagonists [2] [1] | Standard antagonists effective for human SUCNR1 may fail in wild-type mouse models, hindering preclinical validation [2]. |
| Key Structural Differences | Presence of Glu-181, Asn-269, Trp-84 [2] | Presence of Asn-181, Lys-269, Gly-84 [2] | Three key residues in transmembrane domains are major determinants of species-specific pharmacology [2]. |
A central finding from recent research is that three specific amino acid residues are largely responsible for the observed species differences. The "humanization" of mouse SUCNR1 via the mutations N181E, K269N, and G84W was shown to be sufficient to restore high-affinity binding of antagonists to the mouse receptor ortholog [2]. This provides a direct genetic and structural explanation for the pharmacological data.
To systematically study these differences, researchers employ a range of molecular and cellular biology techniques. The workflow below outlines the key experimental steps for characterizing species-specific SUCNR1 pharmacology.
Here are the detailed methodologies for the key experimental protocols cited in the research:
NanoBRET Binding Assays
Second Messenger and Signaling Pathway Assays
Site-Directed Mutagenesis and Receptor Modeling
The table below summarizes the inhibition potency and key characteristics of acetogenins and piperazine derivatives based on experimental data. The piperazine derivatives were specifically designed to mimic the structure of a simplified acetogenin (Δlac-acetogenin) [1].
| Feature | Classical Acetogenins (e.g., Bullatacin) | Piperazine-Based Analogues |
|---|---|---|
| Target | Mitochondrial Complex I (NADH-ubiquinone oxidoreductase) [1] [2] [3] | Mitochondrial Complex I (NADH-ubiquinone oxidoreductase) [1] |
| General Potency | Very potent; bullatacin IC~50~ in the picomolar range (0.0004 µM) [3] | Potent; IC~50~ at nanomolar levels [1] |
| Key Structural Moieties | 1-3 Tetrahydrofuran (THF) rings, α,β-unsaturated γ-lactone, long hydrocarbon chain [3] [4] | Piperazine ring replacing bis-THF core, hydrophobic side chains, lactone moiety [1] |
| Effect on Reverse Electron Transfer | Strong inhibition [1] | Remarkably weaker inhibition[citation:] |
| Induced Superoxide Production | Markedly low [1] | Relatively high [1] |
| Binding Subunit (Photoaffinity Labeling) | ND1 subunit [1] | 49 kDa subunit and an unidentified subunit [1] |
The comparative data in the table above is primarily derived from studies on bovine heart mitochondrial Complex I. Below is a summary of the key experimental methodologies used [1].
While both compound classes inhibit mitochondrial Complex I, their precise mechanisms and binding sites differ, leading to distinct biochemical outcomes.
The following diagram illustrates the proposed mechanism of these inhibitors within the context of mitochondrial Complex I, based on the findings from the research.
The primary therapeutic action of both acetogenins and the discussed piperazine derivatives is the inhibition of Complex I, leading to reduced ATP production and ultimately cell death, which is particularly effective against cancer cells [3] [4]. However, their different binding sites suggest they represent distinct classes of Complex I inhibitors [1].
The search results indicate that direct head-to-head comparisons of these two compound classes across multiple biological targets are not extensively published. The data presented here focuses specifically on their roles as inhibitors of mitochondrial Complex I.
The formation of acid addition salts is a common strategy to improve the properties of Active Pharmaceutical Ingredients (APIs). For piperazine derivatives, which are typically basic, forming salts with acidic counterions can significantly enhance their physicochemical characteristics [1].
A patent specifically claims that the succinate and fumarate acid addition salts of a certain class of piperazine derivatives show improved solid-state properties. These improvements include [2]:
The patent also notes that polymorphic forms of these salts (particularly in a 1:1 molar ratio) show properties that make them ideal for solid oral dosage forms [2]. The selection of these acids is strategic, as both succinic acid and fumaric acid are listed in the FDA's "Generally Recognized As Safe" (GRAS) category of acceptable counterions [1].
The choice of counterion is critical. The table below lists common pharmaceutically accepted anions used for basic drugs like piperazine derivatives [1].
| Counterion Name | Type/Common Use |
|---|---|
| Acetate | Common organic anion |
| Citrate | Common organic anion |
| Hydrochloride | Common mineral anion |
| Mesylate | Common organic anion |
| Succinate | GRAS-listed organic acid |
| Fumarate | GRAS-listed organic acid |
| Tartrate | Common organic anion |
| Maleate | Common organic anion |
The general workflow for selecting the optimal salt form involves a systematic screening and evaluation process, which can be visualized as follows:
To objectively compare the solubility of different piperazine salts, you would follow standard pharmaceutical development protocols. Here are the details for key experiments based on established methodologies [3] [4].
While direct data is limited, the information and methods above provide a clear roadmap:
The table below summarizes key findings from clinical studies comparing piperacillin-tazobactam with other conventional antibiotics.
| Comparison | Clinical Context | Key Efficacy Findings | Key Safety & Other Findings |
|---|---|---|---|
| Piperacillin-Tazobactam (PT) vs. Cefazolin + Gentamicin (CG) | Type III open fractures; 164 patients [1] | No significant difference in deep or superficial surgical site infection (SSI) rates [1] | Potential for fewer adverse effects (e.g., nephrotoxicity) with PT [1] |
| PT vs. Meropenem | cUTIs caused by ESBL-producing Enterobacteriaceae; 195 patients [2] | Similar clinical cure rates (80% vs. 78.8%) [2] | PT group: shorter antibiotic therapy, shorter hospital stay, higher safety profile [2] |
| Continuous/Prolonged Infusion PT vs. Intermittent Infusion PT | Critically ill patients; 3,828 patients (meta-analysis) [3] | Higher clinical cure rates, lower mortality, higher microbiological success [3] | Reduced length of hospital stay [3] |
Piperazine is a common structural motif in many pharmaceuticals that enhances drug properties. Its mechanism and research developments are outlined below.
Research into novel piperazine-containing hybrids shows promising approaches to overcoming bacterial resistance, though this area is still in development.
The evidence suggests that piperazine-containing antimicrobials, particularly piperacillin-tazobactam, hold a significant place in clinical practice: